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6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Documentation Hub

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  • Product: 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
  • CAS: 63725-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies pertaining to the heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies pertaining to the heterocyclic compound 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. As a member of the pyrazolo[3,4-b]pyridine family, this molecule holds potential as a scaffold in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Structural Elucidation and Chemical Identity

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound. The core structure consists of a pyrazole ring fused to a pyridine ring. The "2H" in the IUPAC name indicates that the nitrogen at position 2 of the pyrazole ring bears a hydrogen or, in this case, a methyl substituent. The molecule is further substituted with a chlorine atom at position 6 of the pyridine ring and a methyl group at position 4.

Molecular Structure:

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product aminopyrazole 1-methyl-5-aminopyrazole intermediate 2,4,6-trimethyl-2H- pyrazolo[3,4-b]pyridine aminopyrazole->intermediate Condensation (e.g., acid catalyst, heat) dicarbonyl Acetylacetone dicarbonyl->intermediate product 6-chloro-2,4-dimethyl- 2H-pyrazolo[3,4-b]pyridine intermediate->product Chlorination (e.g., POCl₃ or SOCl₂)

Exploratory

CAS number for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine derivatives

The following technical guide details the chemical identity, synthesis, and application of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry. [1][2][3][4] Part 1: Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry.

[1][2][3][4]

Part 1: Chemical Identity & Core Specifications

The compound 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic system. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly for targets such as Mps1 (TTK) , TRK , and TBK1 . Its registered CAS number and physicochemical properties are the primary identifiers for regulatory and experimental verification.

Core Identifiers
ParameterSpecification
CAS Registry Number 63725-54-2
IUPAC Name 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
InChI Key PKWZMAALBFVDLC-UHFFFAOYSA-N
SMILES CC1=CC(Cl)=NC2=NN(C)C=C12
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Note on Isomerism: The "2H" designation indicates the methyl substitution is located on the nitrogen at position 2 of the pyrazole ring. This distinguishes it from the 1H-isomer (CAS 63725-51-9 for the 6-chloro-1H parent), which exhibits different electronic properties and binding modes.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine typically follows a Hantzsch-type condensation followed by deoxychlorination . This route is preferred for its scalability and regioselectivity.

Reaction Mechanism & Causality
  • Cyclocondensation: The process begins with the reaction of 5-amino-1-methylpyrazole with a

    
    -keto ester (e.g., ethyl acetoacetate). The choice of solvent (acetic acid or Dowtherm A) dictates the tautomeric outcome. High temperatures favor the thermodynamic product.
    
  • Chlorination: The resulting pyridone intermediate (containing a hydroxyl/keto group at C6) is treated with Phosphorus Oxychloride (POCl₃) . This step converts the C=O bond to a C-Cl bond via a Vilsmeier-Haack-type mechanism, activating the position for subsequent nucleophilic aromatic substitution (

    
    ).
    
Step-by-Step Protocol
Step 1: Formation of the Pyridone Core
  • Reagents: 5-Amino-1-methylpyrazole (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid under

      
       atmosphere.
      
    • Add ethyl acetoacetate dropwise.

    • Reflux at 110°C for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10).

    • Cool to room temperature. The product, 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol , often precipitates. Filter and wash with cold ethanol.

Step 2: Deoxychlorination (The Key Transformation)
  • Reagents: Pyridone Intermediate (from Step 1),

    
     (excess), 
    
    
    
    (catalytic, optional).
  • Procedure:

    • Suspend the dry pyridone intermediate in neat

      
       (5–10 volumes).
      
    • Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.

    • Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/ammonia water to neutralize. Exothermic reaction risk.

    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the target 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine .

Synthesis Workflow Diagram

SynthesisRoute Reactants 5-Amino-1-methylpyrazole + Ethyl Acetoacetate Condensation Cyclocondensation (AcOH, 110°C) Reactants->Condensation Intermediate Intermediate: 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol Condensation->Intermediate Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Product Target: 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 63725-54-2) Chlorination->Product

Caption: Synthetic pathway for CAS 63725-54-2 via cyclocondensation and Vilsmeier-Haack chlorination.

Part 3: Pharmacological Relevance & Applications[6]

This scaffold is a "privileged structure" in drug discovery, primarily used to design ATP-competitive kinase inhibitors. The chlorine atom at position 6 is a versatile handle for introducing amine-based side chains via


 or palladium-catalyzed cross-coupling (Buchwald-Hartwig), enabling the exploration of Structure-Activity Relationships (SAR).
Key Therapeutic Targets
  • Mps1 (TTK) Kinase: Inhibition of Monopolar Spindle 1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to chromosomal instability and tumor cell death. Derivatives of this scaffold have shown nanomolar potency (

    
     nM) against Mps1.
    
  • TRK (Tropomyosin Receptor Kinase): Used in oncology to target NTRK gene fusions.

  • TBK1 (TANK-binding Kinase 1): Implicated in innate immunity and inflammatory pathways.

Mechanism of Action (Kinase Inhibition)

The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site. The 2,4-dimethyl substitution pattern optimizes hydrophobic interactions within the ATP-binding pocket.

Mechanism Compound Pyrazolo[3,4-b]pyridine Derivative Target Kinase ATP Pocket (Mps1 / TRK / TBK1) Compound->Target Binds Inhibition Competitive Inhibition (Hinge Binding) Target->Inhibition Downstream Blockade of Phosphorylation Cascades Inhibition->Downstream Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in kinase inhibition.

References

  • Donaire-Arias, A., et al. (2022).[1][2] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2165. Retrieved from [Link][3][4]

  • Zhang, J., et al. (2023). "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, 253, 115334. Retrieved from [Link]

Sources

Foundational

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine medicinal chemistry applications

This guide details the medicinal chemistry, synthesis, and applications of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 63725-54-2). Medicinal Chemistry Applications & Synthetic Utility[1][2] Introduction: The P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthesis, and applications of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 63725-54-2).

Medicinal Chemistry Applications & Synthetic Utility[1][2]

Introduction: The Privileged Scaffold

The pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in drug discovery, recognized for its ability to mimic the purine core of ATP. This structural similarity allows it to serve as a potent template for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.

The specific derivative 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine represents a critical intermediate. Its 2H-isomer configuration (methyl at N2) confers distinct physicochemical properties—often improved solubility and metabolic stability—compared to the more common 1H-isomers. The C6-chloro substituent acts as a highly reactive electrophilic handle, enabling rapid diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.
Chemical Profile & Isomerism

Understanding the tautomeric and regioisomeric landscape is vital for reproducible synthesis.

  • Core Structure: Bicyclic system fusing a pyrazole and a pyridine ring.

  • Isomer Distinction:

    • 1H-Isomer: Substituent at N1. Derived from 5-amino-1-methylpyrazole.

    • 2H-Isomer (Target): Substituent at N2. Derived from 3-amino-1-methylpyrazole.

  • Key Substituents:

    • C4-Methyl: Provides hydrophobic bulk, often filling the "gatekeeper" pocket in kinase targets.

    • C6-Chloro: The "warhead" for chemical functionalization.

Synthetic Utility: The "Make"

The synthesis of the 2H-isomer requires specific regiochemical control. The standard industrial route utilizes the condensation of 3-amino-1-methylpyrazole with a


-keto ester.
3.1. Retrosynthetic Analysis

The 6-chloro derivative is generated from the corresponding 6-hydroxy (or 6-one) intermediate, which is formed via a cyclocondensation reaction.

Pathway:

  • Condensation: 3-Amino-1-methylpyrazole + Ethyl acetoacetate

    
     2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol.
    
  • Chlorination: 6-Hydroxy intermediate +

    
    
    
    
    
    6-Chloro product.
3.2. Synthesis Diagram (Graphviz)

Synthesis SM1 3-Amino-1-methylpyrazole Inter Intermediate: 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol SM1->Inter AcOH, Reflux (Cyclocondensation) SM2 Ethyl Acetoacetate SM2->Inter Product Product: 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Inter->Product Chlorination Reagent POCl3 / Reflux Reagent->Product

Caption: Regioselective synthesis of the 2H-isomer via cyclocondensation and chlorination.

Medicinal Chemistry Applications: The "Why"

This scaffold is utilized to generate libraries for three primary therapeutic areas.

4.1. Phosphodiesterase (PDE) Inhibition

The pyrazolo[3,4-b]pyridine core is bioisosteric to the quinazoline core found in many PDE inhibitors.

  • Target: PDE4 (Inflammation, COPD, CNS disorders).

  • Mechanism: The 2,4-dimethyl pattern mimics the lipophilic clamp required for the PDE4 active site. The C6-position is functionalized with amines (e.g., morpholine, ethylenediamine) to interact with the solvent-exposed region of the enzyme.

  • Reference Compounds: Analogs of Etazolate and Tracazolate.

4.2. Kinase Inhibition (ATP Competitive)
  • Target: Tyrosine Kinases (e.g., TRK, FGFR) and Serine/Threonine Kinases (e.g., CDK).

  • Binding Mode: The N7 nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase. The C6-substituent (introduced via the chloro displacement) extends into the ribose binding pocket or the solvent front, tuning selectivity.

  • Recent Data: Derivatives have shown nanomolar potency against TRKA and VEGFR2 in cancer cell lines (MCF-7, PC-3).

4.3. Neuroscience (BACE1 & Amyloid)

Recent studies indicate that 2H-pyrazolo[3,4-b]pyridines can serve as BACE1 inhibitors or amyloid plaque imaging agents when functionalized with extended aromatic systems at the C6 position.

Experimental Protocols
Protocol A: Synthesis of the Core (2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol)
  • Reagents: 3-Amino-1-methylpyrazole (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 3-amino-1-methylpyrazole (10 mmol) in glacial acetic acid (20 mL).

    • Add ethyl acetoacetate (11 mmol) dropwise.

    • Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The product often precipitates.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield: Typically 60–75%. Appearance: White to off-white solid.

Protocol B: Chlorination to 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine[1]
  • Reagents: 6-Hydroxy intermediate (from Protocol A), Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Place the 6-hydroxy intermediate (5 mmol) in a round-bottom flask.

    • Add

      
       (15 mL) carefully (Exothermic!).
      
    • Reflux at 100–110°C for 3 hours. The suspension should become a clear solution.

    • Quenching (Critical Safety): Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

Protocol C: General

Functionalization (Library Generation)
  • Purpose: To displace the C6-Cl with an amine (HNRR').

  • Procedure:

    • Dissolve 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq) in Ethanol or DMF.

    • Add the amine (2.0 eq). If using a salt form, add

      
       (3.0 eq).
      
    • Heat in a sealed tube or microwave reactor at 80–120°C for 1–4 hours.

    • Workup: Evaporate solvent, add water, extract with EtOAc.

SAR Logic & Reactivity Map

SAR Core 6-Chloro-2,4-dimethyl- 2H-pyrazolo[3,4-b]pyridine N2 N2-Methyl: Defines 2H-Isomer Solubility & metabolic stability Core->N2 C4 C4-Methyl: Hydrophobic interaction (Gatekeeper pocket) Core->C4 C6 C6-Chloro: Reactivity Hotspot (SnAr/Suzuki) Selectivity determinant Core->C6 N7 N7-Nitrogen: H-Bond Acceptor (Hinge Binder) Core->N7

Caption: Structure-Activity Relationship (SAR) map highlighting key functional regions.

References
  • ChemicalBook. 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Properties and Safety. Available at:

  • PubChem. Compound Summary: 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine.[1][2] CID 12580464.[2] Available at:

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2169. (Provides mechanistic context for the scaffold synthesis). Available at:

  • Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[3] Open Journal of Medicinal Chemistry, 2, 78-88. Available at:

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines.[4][5][6] Journal of Heterocyclic Chemistry. (General reference for aminopyrazole condensations).

Sources

Exploratory

The 2,4-Dimethyl-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to SAR and Synthetic Optimization

Here is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 2,4-dimethyl-pyrazolo[3,4-b]pyridines. Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 2,4-dimethyl-pyrazolo[3,4-b]pyridines.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, frequently utilized as a bioisostere of purine.[1] Its ability to mimic the adenosine triphosphate (ATP) hinge-binding region makes it a cornerstone in the development of kinase inhibitors (e.g., CDK, GSK-3, Aurora kinases) and phosphodiesterase (PDE) inhibitors.

This guide focuses specifically on the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core. This substitution pattern is critical: the N2-methyl group locks the tautomeric state and influences solubility, while the C4-methyl group often acts as a hydrophobic anchor, interacting with gatekeeper residues in kinase active sites. This document synthesizes synthetic protocols, SAR logic, and biological validation strategies for researchers optimizing this scaffold.

Scaffold Architecture & Numbering

To ensure precision, we define the numbering system used throughout this guide. The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring.[2][3]

  • Positions 1 & 2: Nitrogen atoms of the pyrazole ring.[2][4]

  • Position 7: Nitrogen atom of the pyridine ring.

  • Positions 3, 4, 5, 6: Carbon atoms available for substitution.[2]

The 2,4-Dimethyl Core:

  • Position 2 (N): Methylated (

    
    ). This prevents the 1H/2H tautomeric shift common in unsubstituted pyrazoles, locking the molecule into a specific hydrogen-bond acceptor motif at N7.
    
  • Position 4 (C): Methylated (

    
    ). This provides a specific steric vector that projects into the hydrophobic pocket of target enzymes.
    
Visualization: Scaffold Properties & Numbering

The following diagram illustrates the core architecture and the physicochemical impact of the 2,4-dimethyl substitution.

SAR_Architecture Core 2,4-Dimethyl-Pyrazolo[3,4-b]pyridine (Core Scaffold) N2 Position 2 (N-Me) • Locks Tautomer • Increases Lipophilicity • Removes H-bond Donor Core->N2 C4 Position 4 (C-Me) • Hydrophobic Anchor • Steric Gatekeeper • Fills ATP Binding Pocket Core->C4 N7 Position 7 (Pyridine N) • Critical H-Bond Acceptor • Mimics Purine N7 Core->N7 C5_C6 Positions 5 & 6 • Vectors for Diversity • Solubilizing Groups • Electronic Tuning Core->C5_C6

Caption: Functional dissection of the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core, highlighting the specific roles of the methyl substitutions.

Synthetic Access: The "How-To"

Synthesizing the 2,4-dimethyl core requires a strategy that ensures regiospecificity, particularly at the pyrazole nitrogens. The most robust method involves a Hantzsch-type condensation or a one-pot three-component reaction .

Primary Route: Cyclocondensation

This route constructs the pyridine ring onto a pre-formed aminopyrazole.

Precursors:

  • 5-Amino-1-methylpyrazole: Provides the N2-methyl (which becomes N2 in the fused system if starting from 1-methyl, or N1 depending on cyclization direction—careful characterization is required). Note: To achieve the 2-methyl isomer specifically, one often methylates the 1H-pyrazolo[3,4-b]pyridine post-synthesis or uses specific N-methylhydrazine precursors.

  • Aldehyde (R-CHO): Introduces the C4 substituent (if not using a ketone).

  • 1,3-Dicarbonyl (e.g., Acetylacetone): Provides the C4-methyl and C6 substituents.

Detailed Protocol: One-Pot Synthesis of 2,4-Dimethyl Derivatives

Context: Adapted from microwave-assisted and Lewis-acid catalyzed methodologies [1, 2].

Reagents:

  • 5-Amino-1-methylpyrazole (1.0 equiv)

  • Acetylacetone (1.0 equiv) — Source of C4-Me and C6-Me

  • Aldehyde (Optional, if C4 is aryl; for C4-Me, use acetylacetone directly)

  • Catalyst: Indium(III) Chloride (

    
    ) or Cerium(IV) Ammonium Nitrate (CAN).
    
  • Solvent: Ethanol or Water (Green Chemistry).

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-amino-1-methylpyrazole (10 mmol) in Ethanol (15 mL).

  • Addition: Add Acetylacetone (10 mmol) and

    
     (10 mol%).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation:

    
    -NMR must show a singlet for the pyrazole proton (C3-H) and singlets for methyl groups at C4 and C6 (if acetylacetone was used).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 5-Amino-1-methylpyrazole Process Reflux / Microwave Irradiation (Cyclocondensation) Start->Process Reagent + Acetylacetone (1,3-Dicarbonyl) + Catalyst (InCl3) Reagent->Process Intermediate Schiff Base / Enamine Intermediate Process->Intermediate Cyclization Intramolecular Cyclization (Formation of Pyridine Ring) Intermediate->Cyclization Product 2,4-Dimethyl-pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: One-pot cyclocondensation pathway for generating the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core.

Detailed SAR Analysis

This section breaks down the structure-activity relationship based on the 2,4-dimethyl core.

Position 2 (N-Methyl)
  • Effect: Methylation at N2 removes the hydrogen bond donor capability of the pyrazole NH.

  • Biological Implication: In many kinase inhibitors (like Roscovitine analogs), the presence of an alkyl group here improves selectivity. It prevents the molecule from promiscuously binding to kinases that require a donor at this position.

  • Physicochemical: Increases LogP (lipophilicity) and membrane permeability compared to the NH parent.

Position 4 (C-Methyl)
  • Effect: The C4-methyl group creates a compact hydrophobic volume.

  • Biological Implication:

    • Kinases: This methyl group often points toward the "gatekeeper" residue (e.g., Threonine or Methionine) in the ATP binding pocket. A methyl is small enough to fit but large enough to induce van der Waals contacts.

    • Steric Clash: If the target has a bulky gatekeeper, the C4-methyl may cause a clash, reducing potency. However, for targets like CDK2 or PDE4 , small alkyl groups at C4 are tolerated and often enhance potency by displacing water molecules [3].

Positions 5 & 6 (The "Tail")

While the 2,4-dimethyl core provides the anchor, positions 5 and 6 are the primary vectors for optimization.

  • Position 5: Electron-withdrawing groups (CN,

    
    , COOEt) here stabilize the pyridine ring during synthesis and can increase acidity of the system.
    
  • Position 6: Often carries a phenyl or heteroaryl ring in bioactive derivatives.

    • Optimization: Introducing a solubilizing group (e.g., morpholine, piperazine) at the para-position of a C6-phenyl ring is a standard strategy to improve pharmacokinetic (PK) profiles [4].

SAR Summary Table
PositionSubstituentElectronic EffectSteric EffectBiological Impact
N2 MethylNoneSmallLocks tautomer; improves permeability.
C4 MethylWeak Donor (+I)CompactHydrophobic interaction with gatekeeper residues.
C5 H / CN / COORAcceptor (-M)LowTuning of pyridine ring electron deficiency.
C6 Aryl / HeteroarylConjugationHighPrimary interaction with solvent-exposed regions.

Case Study: Optimization for CDK Inhibition

Objective: Design a CDK2 inhibitor using the 2,4-dimethyl-pyrazolo[3,4-b]pyridine scaffold.

Rationale: Cyclin-dependent kinases (CDKs) are validated targets for cancer therapy. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP.

Design Logic:

  • Hinge Binder: The N7 (pyridine) and C6-substituent interact with the hinge region.

  • Hydrophobic Pocket: The C4-methyl sits in the pocket usually occupied by the isopropyl group of purine-based inhibitors.

  • Solubility: A basic amine is introduced at the C6-phenyl position.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

To validate the SAR, a robust assay is required.

  • Setup: Use a standard

    
    -ATP radiometric assay.
    
  • Buffer: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
    
  • Reaction:

    • Mix CDK2/CyclinE complex (5-10 nM) with substrate (Histone H1).

    • Add test compound (dissolved in DMSO, final concentration <1%).

    • Initiate with

      
      -ATP mix.
      
  • Incubation: 30 minutes at

    
    .
    
  • Termination: Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting. Calculate

    
     using non-linear regression.
    
Signaling Pathway Visualization

The following diagram illustrates where the inhibitor acts within the cell cycle regulation pathway.

CDK_Pathway Growth_Factor Growth Factor Signal Ras_Raf Ras / Raf / MEK / ERK Growth_Factor->Ras_Raf CyclinD Cyclin D Expression Ras_Raf->CyclinD CDK4_6 CDK4/6 Complex CyclinD->CDK4_6 Rb Rb Protein (Hyperphosphorylation) CDK4_6->Rb Phosphorylates E2F E2F Release Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor 2,4-Dimethyl-Pyrazolo[3,4-b]pyridine (Inhibitor) Inhibitor->CDK4_6 Blocks ATP Binding

Caption: Mechanism of action: The scaffold inhibits CDK complexes, preventing Rb phosphorylation and halting the cell cycle.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Source: MDPI (Molbank 2022) URL:[Link][5]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Source: ACS Omega (2024) URL:[Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Open Journal of Medicinal Chemistry (2012) URL:[5][6][Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and In Vivo Pharmacokinetics. Source: PMC (NIH) URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules 2022) URL:[Link]

Sources

Foundational

Unlocking the Kinase Inhibitor Potential of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of numerous protein k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of numerous protein kinases.[1][2][3] This guide provides an in-depth technical framework for the comprehensive evaluation of a specific derivative, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, as a potential kinase inhibitor. We will detail a systematic, multi-tiered approach, from initial computational assessment and broad-spectrum biochemical screening to rigorous cell-based characterization and target deconvolution. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data to guide further drug development efforts.

Introduction: The Rationale for Investigating 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core has been successfully incorporated into a multitude of potent and selective kinase inhibitors targeting a diverse range of kinases implicated in oncology and other diseases.[4] These include, but are not limited to, Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[5][6][7][8][9][10][11][12][13] The core structure's ability to form key hydrogen bond interactions within the kinase hinge region makes it an ideal starting point for inhibitor design.[1]

The specific compound, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, features key substitutions that warrant a thorough investigation of its kinase inhibitory potential. The 6-chloro substituent can provide a crucial interaction point within the ATP binding pocket and enhance potency, a strategy that has proven effective in other kinase inhibitor scaffolds.[2] The 2,4-dimethyl groups can influence solubility, metabolic stability, and the overall orientation of the molecule within the target's active site.

This guide will outline a comprehensive workflow to systematically evaluate the kinase inhibitor potential of this specific molecule, from broad-based screening to in-depth mechanistic studies.

Tier 1: Initial Assessment and Broad-Spectrum Profiling

The initial phase of evaluation focuses on predicting and empirically determining the kinase targets of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine.

In Silico Profiling: A Predictive Starting Point

Before embarking on wet-lab experiments, computational modeling can provide valuable insights into potential kinase targets.

Experimental Protocol: Kinase Docking and Scoring

  • Compound Preparation: Generate a 3D conformation of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and perform energy minimization.

  • Kinase Library Preparation: Obtain a curated library of kinase crystal structures from the Protein Data Bank (PDB). Ensure the structures are properly prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the compound into the ATP-binding site of each kinase in the library.

  • Scoring and Analysis: Analyze the docking poses and scores to predict the binding affinity and identify potential high-priority kinase targets. Prioritize kinases with favorable predicted binding energies and interactions with key hinge region residues.

Biochemical Kinase Panel Screening

The cornerstone of initial profiling is to screen the compound against a broad panel of purified kinases to empirically determine its inhibitory activity and selectivity.

Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • Compound Preparation: Prepare a stock solution of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine in 100% DMSO. Create a dilution series to be tested at a single high concentration (e.g., 10 µM).

  • Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase to allow the enzymatic reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration.

Data Presentation: Kinome Inhibition Profile

The results of the broad-spectrum screen should be summarized in a table, highlighting the kinases that are significantly inhibited by the compound.

Kinase TargetPercent Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C52%
......

Tier 2: In-Depth Biochemical and Cellular Characterization

Once high-priority kinase targets are identified, the next stage involves detailed biochemical and cell-based assays to validate these findings and understand the compound's cellular effects.

Determination of IC50 Values

To quantify the potency of the compound against the identified hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, typically in a 10-point, 3-fold dilution series.

  • Kinase Assay: Perform the same kinase assay as described in section 2.2, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: IC50 Values for Lead Kinase Targets

Kinase TargetIC50 (nM)
Kinase A50
Kinase B120
Kinase C850
Cell-Based Target Engagement and Pathway Modulation

Moving from a purified enzyme system to a cellular context is crucial to assess the compound's ability to enter cells, engage its target, and modulate downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway.

  • Cell Treatment: Seed the cells and treat them with a dose-range of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct substrate and total protein levels of the substrate as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation.

Mandatory Visualization: Kinase Signaling Pathway

Kinase_Signaling_Pathway Compound 6-chloro-2,4-dimethyl-2H- pyrazolo[3,4-b]pyridine Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream

Caption: Inhibition of a target kinase by the compound blocks substrate phosphorylation and downstream signaling.

Tier 3: Advanced Studies - Target Deconvolution and Structure-Activity Relationship (SAR)

For promising lead compounds, further studies are necessary to confirm the on-target activity and explore chemical modifications to improve potency and selectivity.

Target Deconvolution

In cases where the compound shows potent cellular activity but the primary target is not definitively known, target deconvolution methods can be employed.

Experimental Protocol: Chemical Proteomics (e.g., Kinobeads®)

  • Compound Immobilization: Synthesize an analog of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine with a linker for immobilization on beads.

  • Cell Lysate Incubation: Incubate the immobilized compound with cell lysate.

  • Competitive Elution: Elute the bound proteins using the free compound.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry to reveal the direct binding partners of the compound.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the chemical structure of the lead compound can provide valuable information on which functional groups are essential for activity and can lead to the design of more potent and selective analogs.

Experimental Workflow: SAR by Analogue Synthesis

SAR_Workflow Start 6-chloro-2,4-dimethyl-2H- pyrazolo[3,4-b]pyridine (Lead Compound) R1 Modify R1 (e.g., vary alkyl groups) Start->R1 R2 Modify R2 (e.g., substitute chloro group) Start->R2 R3 Modify R3 (e.g., add substituents to pyridine ring) Start->R3 Assay Biochemical & Cellular Assays R1->Assay R2->Assay R3->Assay Analysis Analyze SAR Data Assay->Analysis Optimized Optimized Lead Analysis->Optimized

Caption: A systematic workflow for exploring the structure-activity relationship of the lead compound.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine as a potential kinase inhibitor. By progressing through these tiers of investigation, researchers can generate high-quality, reproducible data to make informed decisions about the future development of this promising scaffold. The insights gained from these studies will not only elucidate the specific biological activity of this compound but also contribute to the broader understanding of the pyrazolo[3,4-b]pyridine class of kinase inhibitors.

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Substituted Pyrazolo[3,4-b]pyridines

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" for its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2][3] As a purine bioisostere, this scaffold is particularly effective at targeting the ATP-binding sites of kinases, leading to the development of potent inhibitors for various therapeutic areas, especially oncology.[4] Numerous compounds incorporating this core have been investigated as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and fibroblast growth factor receptors (FGFRs).[1][3][5][6][7]

However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among the most critical of these are aqueous solubility and metabolic stability. Poor solubility can severely limit oral bioavailability, hindering a drug's absorption and efficacy, while instability can lead to rapid clearance from the body, loss of potency, and the formation of potentially toxic byproducts.[8][9]

This guide provides an in-depth exploration of the methods and principles for assessing the solubility and stability of substituted pyrazolo[3,4-b]pyridines. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to navigate these critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a determining factor for a compound's absorption from the gastrointestinal tract and its suitability for intravenous formulation. For the pyrazolo[3,4-b]pyridine class, which often features aromatic, planar ring systems, achieving adequate solubility can be a significant challenge.[9] Early and accurate assessment allows for the strategic modification of the scaffold to enhance this crucial property.

Causality Behind Solubility: From Molecular Structure to Dissolution

Two key types of solubility are measured in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature and pressure.[10] It is the gold standard but is a low-throughput and time-consuming measurement.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO).[10] It is a high-throughput method ideal for screening large numbers of compounds in early discovery phases.

The solubility of a pyrazolo[3,4-b]pyridine derivative is governed by the interplay between its crystal lattice energy (the energy holding the solid-state together) and the energy of solvation (the interaction of the molecule with water). Substituents play a pivotal role:

  • Polar Substituents: Groups capable of hydrogen bonding (e.g., amines, hydroxyls, amides) generally increase interactions with water, enhancing solubility.

  • Lipophilic Substituents: Non-polar groups (e.g., alkyl chains, aryl groups) increase the molecule's hydrophobicity, often leading to decreased aqueous solubility.

  • Ionizable Groups: The presence of acidic or basic centers allows for salt formation, which can dramatically improve solubility. The pH of the medium is therefore a critical factor.

Experimental Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol describes a common method for rapidly assessing the apparent solubility of compounds, making it ideal for the early-stage screening of a new series of pyrazolo[3,4-b]pyridine analogues.

Principle: The compound is first dissolved in dimethyl sulfoxide (DMSO) at a high concentration.[10] This stock solution is then diluted into an aqueous buffer, causing the compound to precipitate. The concentration of the compound remaining in the supernatant after separation of the solid is the measured kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Using a liquid handler, dispense 1.5 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 148.5 µL of aqueous phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration. The shaking ensures a consistent suspension and maximizes the rate at which equilibrium is approached.

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated solid. Alternatively, use a 96-well filter plate to separate the solid from the supernatant. This separation is a critical step to ensure only the dissolved compound is measured.

  • Quantification: Carefully transfer an aliquot of the clear supernatant to a new 96-well plate. Analyze the concentration of the compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same 1% DMSO/PBS buffer.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Compound Stock in 100% DMSO plate_prep Dispense 1.5 µL Stock into 96-well Plate stock->plate_prep buffer Add 148.5 µL PBS (pH 7.4) (Final: 100 µM, 1% DMSO) plate_prep->buffer shake Shake for 2 hours at Room Temperature buffer->shake separate Separate Precipitate (Centrifuge or Filter) shake->separate quant Transfer Supernatant separate->quant lcms Quantify by LC-MS/MS or UV-Vis Spectroscopy quant->lcms

Caption: Workflow for the high-throughput kinetic solubility assay.

Experimental Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method is the definitive measure of a compound's solubility at equilibrium and is typically used for lead candidates during later-stage development.

Principle: An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is agitated until the dissolution of the solid and its concentration in the solution reach a steady state.[11]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid pyrazolo[3,4-b]pyridine derivative (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS). The presence of visible solid material throughout the experiment is essential to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Data Presentation: Solubility of Pyrazolo[3,4-b]pyridine Analogues

The results from solubility assays are best presented in a tabular format for clear comparison across a chemical series.

Compound IDR1 SubstituentR4 SubstituentR6 SubstituentKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4
PYR-01 PhenylHNH₂150125
PYR-02 CyclohexylHNH₂2518
PYR-03 PhenylClNH-Phenyl< 1< 0.5
PYR-04 PhenylHN(CH₃)₂> 200180
PYR-05 PhenylOCH₃NH₂8065

Note: Data are illustrative examples for comparative purposes.

Part 2: Chemical and Metabolic Stability Assessment

A drug candidate must be sufficiently stable to survive manufacturing, storage, and the biological environment of the body. Stability studies are therefore a non-negotiable component of drug development, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13]

Understanding Stability: Chemical vs. Metabolic
  • Chemical Stability: This refers to the compound's intrinsic resistance to degradation under various environmental conditions (pH, temperature, light, oxygen).[14] It is crucial for determining a product's shelf-life and appropriate storage conditions.[12][15]

  • Metabolic Stability: This assesses a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[16][17] The liver is the body's main site of drug metabolism, and enzymes like the Cytochrome P450 (CYP) superfamily are responsible for the clearance of most drugs.[17][18] Compounds that are rapidly metabolized often have poor oral bioavailability and a short duration of action. Several studies have successfully developed metabolically stable pyrazolo[3,4-b]pyridine derivatives.[6][19]

Experimental Protocol 3: Chemical Stability Assay in Aqueous Buffers

Principle: The compound is incubated in buffers of varying pH at a set temperature. The concentration of the parent compound is monitored over time to determine its rate of degradation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 µM solution of the test compound in three different buffers: pH 3.0 (e.g., glycine-HCl), pH 7.4 (PBS), and pH 9.0 (e.g., borate buffer).

  • Incubation: Dispense aliquots of these solutions into sealed vials and place them in an incubator at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), remove a vial from each pH condition. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • Analysis: Analyze all samples using a single HPLC or LC-MS/MS run. Quantify the peak area of the parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Experimental Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)

This is the standard high-throughput assay to assess Phase I metabolic stability in early drug discovery.[16][17]

Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[18][20] The reaction is initiated by adding the essential cofactor NADPH.[18] The rate of disappearance of the parent compound is measured over time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Solution: Prepare a solution of the test compound in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Microsomal Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[18]

    • Cofactor Solution: Prepare a solution of NADPH in buffer.

  • Incubation (Pre-warming): In a 96-well plate, combine the compound solution and the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to the correct physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.

  • Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of compound depletion.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Compound, Liver Microsomes (0.5 mg/mL), and NADPH solutions prewarm Pre-warm Compound + Microsomes at 37°C reagents->prewarm start_rxn Initiate Reaction by adding NADPH prewarm->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench at Time Points (0-60 min) with Cold Acetonitrile + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Data Presentation: Stability of Pyrazolo[3,4-b]pyridine Analogues

Stability data should be tabulated to facilitate structure-stability relationship (SSR) analysis.

Compound IDR1 SubstituentR4 SubstituentR6 SubstituentChemical Stability (t½, hours at pH 7.4, 40°C)Metabolic Stability (t½, min, HLM)
PYR-01 PhenylHNH₂> 4845
PYR-02 CyclohexylHNH₂> 48> 60
PYR-03 PhenylClNH-Phenyl> 4815
PYR-04 PhenylHN(CH₃)₂> 4828
PYR-05 PhenylOCH₃NH₂35< 5

Note: Data are illustrative examples for comparative purposes.

Conclusion and Forward Outlook

The successful advancement of a pyrazolo[3,4-b]pyridine-based drug candidate is critically dependent on a comprehensive understanding of its solubility and stability profiles. As demonstrated, these are not singular data points but are the outcomes of a suite of well-designed experiments that must be conducted from the earliest stages of discovery.

Early kinetic solubility screening allows for the rapid triage of large numbers of compounds, while thermodynamic and chemical stability assays provide the robust data needed for lead optimization and formulation development. Concurrently, in vitro metabolic stability assays are essential for predicting in vivo clearance, guiding structural modifications to block metabolic hotspots and improve pharmacokinetic properties. By integrating these assessments into the design-make-test-analyze cycle, researchers can efficiently navigate the complex path of drug development, transforming a potent pyrazolo[3,4-b]pyridine inhibitor into a safe and effective therapeutic.

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  • Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar. Available at: [Link]

  • Zhang, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yalkowsky, S.H., & Pinal, R. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • Llinas, A., et al. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

  • Johansson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • El-borai, M. A., et al. (2018). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Chlorination of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes safety, mechanistic understanding, and reproducible scalability.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes safety, mechanistic understanding, and reproducible scalability.

Executive Summary

This protocol details the conversion of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one (a lactam) to its corresponding chloro-heterocycle, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine . This transformation is a critical step in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors.

The method utilizes Phosphoryl Chloride (POCl₃) as both the reagent and solvent, driving the aromatization of the pyridine ring. Unlike standard protocols that often result in tar formation or incomplete conversion, this optimized procedure emphasizes a controlled reverse quench strategy to maximize safety and yield.

Reaction Mechanism & Chemical Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activation-elimination sequence, not a simple substitution.

  • Activation: The lactam oxygen (C6=O) attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion. This forms a highly reactive chlorophosphate intermediate (or phosphorodichloridate).

  • Nucleophilic Attack: The chloride ion (Cl⁻) attacks the C6 position. This step is often the rate-determining step in hindered systems.

  • Aromatization: The phosphoro-leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the chloropyridine.

Note: The addition of a tertiary amine base (e.g.,


-Dimethylaniline or Pyridine) can accelerate the reaction by buffering the HCl generated and facilitating the elimination of the phosphate group.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate Lactam Substrate (C=O Tautomer) Intermediate1 Activation (O-P Bond Formation) Substrate->Intermediate1 + POCl3 Intermediate2 Chlorophosphate Intermediate Intermediate1->Intermediate2 - Cl⁻ Transition Cl- Attack & Aromatization Intermediate2->Transition + Cl⁻ (Nucleophilic Attack) Product 6-Chloro-Product (Aromatic) Transition->Product - PO2Cl2⁻

Figure 1: Mechanistic flow of the POCl₃ mediated deoxychlorination.

Experimental Protocol

Reagents and Equipment
Reagent / MaterialRoleEquiv.Notes
Start Material (SM) Substrate1.02,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one
POCl₃ Reagent/Solvent5.0 - 10.0Corrosive/Moisture Sensitive. Use fresh bottle.
N,N-Dimethylaniline Base Catalyst0.5 - 1.0Optional but recommended for kinetics.
Acetonitrile (ACN) SolventN/AOptional co-solvent if SM solubility is poor.
Dichloromethane (DCM) ExtractionN/AFor workup.
Sat. NaHCO₃ Quench BaseN/ANeutralizes acid during workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. POCl₃ hydrolyzes violently with water; moisture will consume reagent and generate dangerous HCl gas.

  • Charging: In a round-bottom flask equipped with a magnetic stir bar, add the Start Material (SM) .

  • Reagent Addition:

    • Add POCl₃ (approx. 5–10 volumes relative to SM mass) slowly at room temperature.

    • Option: Add

      
      -Dimethylaniline  (0.5 equiv) dropwise.
      
  • Heating: Fit the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Heat the mixture to reflux (approx. 105–110 °C) .

  • Monitoring: Stir at reflux for 3–5 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting lactam is polar; the product will be significantly less polar (higher R_f).

Phase 2: The "Reverse Quench" (Safety Critical)

Standard quenching (adding water to the reaction) can cause an explosion due to trapped heat and gas evolution. Always use the Reverse Quench method.

  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration (Optional): If a large excess of POCl₃ was used, distill off the excess under reduced pressure (rotary evaporator with a caustic trap) to a thick oil. Note: Do not distill to complete dryness to avoid thermal instability.

  • Quench Setup: Prepare a large beaker containing crushed ice and saturated NaHCO₃ solution (or 2M NaOH if acid generation is high). Stir vigorously.

  • Addition: Slowly pour the reaction mixture (or the concentrated oil dissolved in a minimal amount of DCM) into the stirring ice/base mixture .

    • Rate: Dropwise/slow stream. Maintain internal temp < 20°C.

    • Observation: Vigorous fizzing (CO₂) and heat generation will occur. Verify pH is basic (pH > 8) after addition is complete.

Phase 3: Workup and Purification
  • Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x volumes).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporation: Concentrate in vacuo to yield the crude solid.

  • Purification:

    • Recrystallization:[1] Often possible from Ethanol or Heptane/EtOAc.

    • Flash Chromatography: If necessary, elute with Hexanes/EtOAc (gradient 0-30% EtOAc).

Workup Workflow (DOT Visualization)

WorkupProtocol Reaction Crude Reaction Mixture (Excess POCl3) Concentration Evaporate Excess POCl3 (Optional but Recommended) Reaction->Concentration ReverseQuench REVERSE QUENCH Add Rxn to Ice slowly Concentration->ReverseQuench QuenchPrep Prepare Ice/NaHCO3 Bath (Vigorous Stirring) QuenchPrep->ReverseQuench Host Extraction Extract with DCM (3x) ReverseQuench->Extraction Purification Recrystallization or Column Extraction->Purification

Figure 2: Safety-optimized workflow for quenching POCl₃ reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Old POCl₃ (Hydrolyzed)Use a fresh bottle of POCl₃. It should be clear, not cloudy.
Sticky Black Tar Overheating or PolymerizationReduce temp to 90°C. Ensure inert atmosphere (N₂).
Reversion to SM Acidic Hydrolysis during workupEnsure the quench remains basic (pH > 8). If the mix becomes acidic/hot, the Cl-product hydrolyzes back to the lactam.
Product trapped in Aqueous Protonation of Pyridine NThe product is basic. Ensure aqueous layer is pH > 9 to keep it deprotonated (free base) for extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Organic Process Research & Development. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[2] Retrieved from [Link]

  • Molecules (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

Sources

Application

Optimizing Regioselectivity: Strategies for N2-Methylation of Pyrazolo[3,4-b]pyridines

Topic: Methylation Reagents for N2-Selective Pyrazolo[3,4-b]pyridine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract The py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methylation Reagents for N2-Selective Pyrazolo[3,4-b]pyridine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitors and sGC stimulators (e.g., Riociguat). However, introducing a methyl group selectively at the N2 position is a notorious synthetic challenge due to the thermodynamic preference for N1-alkylation. This Application Note analyzes the mechanistic drivers of regioselectivity and provides three distinct, field-proven protocols to achieve N2-selectivity: Chelation-Controlled Alkylation , Imidate-Based Electrophilic Attack , and De Novo Cyclization .

Mechanistic Insight: The N1 vs. N2 Dilemma

To control selectivity, one must understand the competing forces at play. The 1H-pyrazolo[3,4-b]pyridine system exists in a tautomeric equilibrium heavily favoring the N1-H form (approx. 4–9 kcal/mol more stable than N2-H).

The Drivers of Selectivity
FactorEffect on Regiochemistry
Thermodynamics The N1-alkylated product is generally the thermodynamic sink. Equilibrium conditions (high temp, reversible bases) favor N1.
Coulombics (Charge) Upon deprotonation, the negative charge is delocalized, but the N1 position often retains higher electron density/nucleophilicity in standard polar solvents.
Chelation (The "N7 Effect") Critical for N2 Selectivity: The pyridine nitrogen (N7) can coordinate with metal cations (Li⁺, Na⁺). If the cation also coordinates with the alkylating agent or the N1 anion in a specific geometry (Close Ion Pair - CIP), it can block N1 or direct the electrophile toward N2.
Sterics Bulky substituents at C3 or C4 can sterically hinder N2, forcing alkylation to N1. Conversely, transient blocking of N1 is required to force N2 attack in steric-neutral systems.
Diagram 1: Mechanistic Pathways & Chelation Control

The following diagram illustrates the tautomeric equilibrium and the "N7-Metal Chelation" model that enables N2-selectivity.

N2_Selectivity_Mechanism Substrate 1H-Pyrazolo[3,4-b]pyridine (N1-H Tautomer) Anion Delocalized Anion (N1⁻ / N2⁻) Substrate->Anion Deprotonation Path_N1 Solvent Separated Ion Pair (DMSO/DMF, K+) Anion->Path_N1 Polar Aprotic Solvent Path_N2 Close Ion Pair / Chelation (THF, Na+/Li+, N7-Coordination) Anion->Path_N2 Non-polar Solvent Prod_N1 N1-Methyl Product (Thermodynamic Major) Path_N1->Prod_N1 Nucleophilic Attack Prod_N2 N2-Methyl Product (Kinetic/Chelation Major) Path_N2->Prod_N2 Directed Attack

Caption: Divergent alkylation pathways. N7-Metal chelation in non-polar solvents promotes N2 attack, while polar solvents favor N1.

Reagent Selection Guide

Selecting the right reagent system is more critical than the electrophile itself.

StrategyReagentsSolvent SystemMechanismTarget Selectivity (N2:N1)
A. Chelation Control MeI + NaHMDS or LiHMDSTHF (Anhydrous)N7-Metal coordination directs alkylation to N2.~8:1 to 10:1
B. Acid Catalysis Methyl 2,2,2-trichloroacetimidate + BF₃·OEt₂ DCM or CyclohexaneProtonation of imidate creates a reactive electrophile; N2 attacks via SN2-like mechanism.>20:1 (Substrate dependent)
C. De Novo Synthesis Methylhydrazine Ethanol/AcOHCyclization incorporates methyl group at N2 before ring closure.100:0 (Exclusive)

Detailed Experimental Protocols

Protocol A: Chelation-Controlled Direct Methylation

Best for: Late-stage functionalization where the ring is already formed.

Theory: Using a sodium base in a non-polar solvent (THF) encourages a "tight ion pair" where the sodium ion coordinates between N1 and N7.[1] This steric and electronic arrangement disfavors N1 attack and exposes N2.

Materials:

  • Substrate: 1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)[2]

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq)

  • Electrophile: Iodomethane (MeI) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge an oven-dried flask with the substrate and anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .

  • Deprotonation: Dropwise add NaHMDS (1.2 eq). Stir at 0°C for 30 minutes. Note: The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add MeI (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Regioisomers usually have distinct Rf values. N2-isomers often elute after N1-isomers on Silica (check specific substrate polarity).

Validation:

  • 1H NMR: N2-Me peaks typically appear downfield (approx. 4.1–4.2 ppm) compared to N1-Me (approx. 4.0 ppm), though this varies by substitution.

  • NOESY: Crucial for confirmation. N1-Me will show NOE correlation with the C7-H (pyridine ring proton) or C3-H. N2-Me will show NOE with C3-H but NOT C7-H.

Protocol B: Imidate-Based "Hard" Alkylation

Best for: Substrates sensitive to strong bases; High regioselectivity requirements.

Theory: Methyl 2,2,2-trichloroacetimidate acts as a powerful alkylating agent under Lewis acid catalysis. The mechanism avoids the formation of the ambident anion entirely, favoring the more basic N2 nitrogen in the neutral species.

Materials:

  • Substrate (1.0 eq)

  • Reagent: Methyl 2,2,2-trichloroacetimidate (2.0 eq)

  • Catalyst: BF₃·OEt₂ (0.2 eq) or TMSOTf (0.1 eq)

  • Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1)

Step-by-Step:

  • Dissolve substrate in anhydrous DCM (0.2 M) under Nitrogen.

  • Add Methyl 2,2,2-trichloroacetimidate (2.0 eq).

  • Add catalyst (BF₃·OEt₂) dropwise at room temperature.

  • Stir at reflux (soft reflux, ~40°C) for 16 hours.

  • Filtration: The byproduct is trichloroacetamide (solid). Cool the reaction to 0°C to precipitate the amide, then filter.

  • Wash: Wash the filtrate with NaHCO₃ (sat) and brine.

  • Purification: Flash chromatography.

Protocol C: De Novo Cyclization (The "Riociguat" Strategy)

Best for: Scale-up, Industrial processes, and Absolute Regiocontrol.

Theory: Instead of methylating the ring, build the ring with the methyl group already attached to the hydrazine nitrogen. This is the strategy used in the commercial synthesis of Riociguat to avoid the N1/N2 separation yield loss.

Materials:

  • Precursor: 2-(2-Chloropyridin-3-yl)-2-oxo-acetamide derivative (or similar 1,3-electrophile).

  • Reagent: Methylhydrazine (or Methylhydrazine sulfate + Base).

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step:

  • Dissolve the 1,3-electrophilic precursor in Ethanol (0.5 M).

  • Add Methylhydrazine (1.1 eq) at 0°C.

    • Critical: Methylhydrazine has two nitrogens. The NH₂ is more nucleophilic than the NH-Me. The NH₂ attacks the most electrophilic ketone first.

  • Heat to reflux for 2–4 hours to effect cyclization.

  • Cool and filter the precipitate. The product is exclusively N2-methylated (or N1, depending strictly on the starting material design, but 100% selective).

Decision Matrix & Troubleshooting

Use this workflow to select the appropriate method for your specific molecule.

Decision_Tree Start Start: Need N2-Methyl Pyrazolo[3,4-b]pyridine RingExists Is the Pyrazole ring already formed? Start->RingExists Scale Scale of Reaction? RingExists->Scale Yes MethodC Protocol C: De Novo Cyclization (Methylhydrazine) RingExists->MethodC No (Best Route) BaseSens Base Sensitive? Scale->BaseSens <10g (Discovery) Scale->MethodC >10g (Process Dev) MethodA Protocol A: NaHMDS/THF + MeI (Chelation Control) BaseSens->MethodA No MethodB Protocol B: Imidate + Lewis Acid (Acid Catalysis) BaseSens->MethodB Yes

Caption: Strategic decision tree for selecting the optimal N2-methylation protocol.

References
  • Regioselective Alkylation Mechanisms: WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." Link

  • Chelation Effects in Heterocycles: ResearchGate. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Link

  • Riociguat Synthesis (De Novo Strategy): Der Pharma Chemica. "An expeditious synthesis of riociguat." Link

  • Imidate Alkylation Strategy: WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link

Sources

Method

Microwave-Assisted Synthesis of 6-Chloro-pyrazolo[3,4-b]pyridine Scaffolds: An Application Note and Protocol

Introduction: The Significance of the 6-Chloro-pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Chloro-pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This fused ring system is of significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[1]

The introduction of a chlorine atom at the 6-position of the pyrazolo[3,4-b]pyridine ring has been shown to be a critical modification for enhancing the therapeutic potential of these compounds. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved potency and selectivity for specific biological targets. For instance, 6-chloro-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer.[3] The development of efficient and sustainable synthetic methods for accessing these valuable scaffolds is therefore a key objective for researchers in drug discovery and development.

The Advent of Microwave-Assisted Organic Synthesis (MAOS)

Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times, high temperatures, and the use of hazardous solvents, leading to low energy efficiency and the generation of significant chemical waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][5] This rapid and uniform heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[4] The benefits of MAOS extend beyond just speed; it frequently leads to higher product yields, improved purity, and is considered a cornerstone of green chemistry due to its energy efficiency and potential for solvent-free reactions.[6]

This application note provides a detailed protocol for the efficient synthesis of 6-chloro-pyrazolo[3,4-b]pyridine scaffolds utilizing microwave irradiation. We will delve into the causality behind the experimental choices, provide a comparative analysis with conventional heating methods, and offer insights into the reaction mechanism.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the microwave-assisted synthesis of 6-chloro-pyrazolo[3,4-b]pyridine scaffolds.

G cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents load_vessel Load Microwave Vial prep_reagents->load_vessel seal_vessel Seal Vessel load_vessel->seal_vessel set_params Set Microwave Parameters (Temp, Time, Power) seal_vessel->set_params irradiate Initiate Microwave Irradiation set_params->irradiate cooling Cool to Room Temp. irradiate->cooling transfer Transfer Reaction Mixture cooling->transfer extract Solvent Extraction transfer->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a Representative 6-Chloro-pyrazolo[3,4-b]pyridine

This protocol describes a representative synthesis of a 6-chloro-pyrazolo[3,4-b]pyridine derivative via a multi-component reaction.

Starting Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate

  • Ammonium acetate

  • Ethanol (or other suitable high-boiling polar solvent)

Equipment:

  • Monowave microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Septum and cap for the microwave vial

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate (1 mmol), and ammonium acetate (1.5 mmol).

    • Add 5 mL of ethanol to the vial.

    • Place a magnetic stir bar in the vial.

    • Seal the vial securely with a septum and cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C

      • Ramp time: 2 minutes

      • Hold time: 10 minutes

      • Power: 200 W (or as determined by the instrument's power control to maintain the target temperature)

      • Stirring: On

    • Initiate the microwave irradiation.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 6-chloro-pyrazolo[3,4-b]pyridine derivative.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis become evident when compared to traditional conventional heating methods for the synthesis of pyrazolo[3,4-b]pyridines.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 30 minutes[4][7]8 - 24 hours[7]
Temperature 100 - 150 °C[6]Reflux (solvent dependent)
Yield 85 - 95%[6]60 - 75%[7]
Purity Generally higher, fewer byproductsOften requires extensive purification
Energy Efficiency HighLow

Reaction Mechanism: The Driving Force of Microwave Acceleration

The formation of the pyrazolo[3,4-b]pyridine scaffold in this multi-component reaction proceeds through a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

G aminopyrazole 5-Aminopyrazole enamine Enamine Intermediate aminopyrazole->enamine Knoevenagel Condensation dicarbonyl ß-Ketoester dicarbonyl->enamine Knoevenagel Condensation ammonium_acetate Ammonium Acetate ammonium_acetate->enamine Knoevenagel Condensation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product 6-Chloro-pyrazolo[3,4-b]pyridine cyclized_intermediate->product Aromatization (Dehydration)

Caption: Plausible reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine scaffold.

Microwave irradiation significantly accelerates this process through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and intermediates in this synthesis, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the reaction mixture.

  • Ionic Conduction: If any ionic species are present in the reaction medium, they will move back and forth through the solution under the influence of the microwave's electric field, generating heat through collisions.

This rapid and localized heating leads to a significant increase in the reaction rate, often allowing the reaction to be completed in a fraction of the time required by conventional heating methods.[4]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial to prevent solvent evaporation.
Decomposition of starting materialsLower the reaction temperature or use a less polar solvent.
Formation of Byproducts Side reactions due to excessive heatOptimize the reaction temperature and time. Consider using a different solvent.
Difficulty in Purification Polarity of the productUse a more polar eluent system for column chromatography or consider reverse-phase chromatography. Recrystallization may also be an effective purification method.

Safety Precautions

  • Always handle reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the operation of the specific instrument being used.

  • Never exceed the recommended volume or pressure limits of the microwave vials.

  • Always allow the reaction vial to cool to room temperature before opening.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly method for the preparation of medicinally important 6-chloro-pyrazolo[3,4-b]pyridine scaffolds. The significant reduction in reaction times and improvement in yields compared to conventional heating methods make it an invaluable tool for researchers in drug discovery and development, accelerating the synthesis of novel compounds for biological evaluation.

References

  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(e202403569). Available from: [Link]

  • El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Pachipulusu, S., et al. (2024). (PDF) Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. Available from: [Link]

  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2025). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. ResearchGate. Available from: [Link]

  • Hassan, A. S., et al. (2019). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Serbian Chemical Society, 84(1), 25-35. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1544. Available from: [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available from: [Link]

  • Sarma, R. K., et al. (2022). Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available from: [Link]

  • Diaz-Ortiz, A., et al. (2006). Solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4',3'-e]-pyridines and study of their antifungal properties. Arkivoc, 2006(5), 125-135. Available from: [Link]

  • de la Cruz, P., et al. (2014). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate. Available from: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Semantic Scholar. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 1-12. Available from: [Link]

  • Bratulescu, G. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499. Available from: [Link]

  • Bratulescu, G. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available from: [Link]

  • Zare, A., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Yilmaz, I., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis of 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

Topic: Scalable process chemistry for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Content Type: Application Note & Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable process chemistry for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Content Type: Application Note & Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

This application note details a robust, scalable process for the synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (Target API Intermediate). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PDE4, CDK inhibitors). The protocol addresses common scale-up bottlenecks, specifically regiocontrol during pyrazole formation, thermal management during cyclocondensation, and the safety profile of the deoxychlorination step.

The route utilizes 5-amino-1-methylpyrazole and ethyl acetoacetate to construct the bicyclic core, followed by chlorination with phosphorus oxychloride (


). This method avoids chromatographic purification, relying instead on controlled crystallization to achieve 

purity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "pyrazole-first" approach. Attempting to methylate the bicyclic system (pyrazolo[3,4-b]pyridine) post-cyclization typically yields an inseparable mixture of N1- and N2-isomers. By utilizing 5-amino-1-methylpyrazole as the registered starting material (RSM), the N2-regiochemistry is locked in prior to the formation of the pyridine ring.

Pathway Logic
  • Regiocontrol (N2-Methyl): Established by the choice of 5-amino-1-methylpyrazole.

  • Pyridine Ring Construction: Hantzsch-type condensation with ethyl acetoacetate. The amino group attacks the ketone (more electrophilic), directing the methyl group to position C4 and the hydroxyl (tautomeric with carbonyl) to C6.

  • Functionalization: Conversion of the C6-hydroxyl to C6-chloro via

    
    -type activation with 
    
    
    
    .

Retrosynthesis Target 6-chloro-2,4-dimethyl- 2H-pyrazolo[3,4-b]pyridine Intermediate 2,4-dimethyl-2H-pyrazolo [3,4-b]pyridin-6-ol Target->Intermediate POCl3 Chlorination SM1 5-amino-1-methylpyrazole Intermediate->SM1 Cyclocondensation (AcOH, Reflux) SM2 Ethyl acetoacetate Intermediate->SM2 +

Figure 1: Retrosynthetic strategy locking N2-regiochemistry early in the sequence.

Process Safety & Critical Parameters

Before initiating the protocol, the following safety parameters must be integrated into the batch record.

Table 1: Critical Process Parameters (CPP) & Safety
ParameterSetpointCriticalityRationale
Reaction Temp (Step 1) 100–110°CHighRequired for cyclization; lower temps yield uncyclized amide intermediates.
POCl3 Quench Temp < 10°CCritical Hydrolysis of excess

is violently exothermic. Delayed exotherm risk.[1]
Solvent (Step 1) Acetic AcidMediumActs as both solvent and acid catalyst.
Stoichiometry (Step 2) 3.0–5.0 eq

HighExcess required to drive reaction and act as solvent; insufficient amount causes slurry issues.

Detailed Experimental Protocols

Step 1: Cyclocondensation to 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol

This step constructs the pyridine ring.[2][3] The reaction is driven by the condensation of the exocyclic amine of the pyrazole with the keto-group of the


-ketoester, followed by intramolecular cyclization.

Reagents:

  • 5-Amino-1-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial Acetic Acid (5.0 vol)

  • Hydrochloric acid (conc., 0.1 eq - Optional catalyst for kinetics)

Protocol:

  • Charge a reactor with 5-amino-1-methylpyrazole and Glacial Acetic Acid. Stir to dissolve.

  • Add Ethyl acetoacetate over 15 minutes at ambient temperature.

  • Heat the mixture to reflux (approx. 118°C).

    • Note: A Dean-Stark trap is not strictly necessary if using acetic acid, but removing ethanol/water can accelerate conversion.

  • Hold at reflux for 4–6 hours. Monitor by HPLC (Target: < 2% uncyclized intermediate).

  • Cool the reaction mixture to 20°C. The product often precipitates as a solid.

  • Work-up:

    • If heavy precipitation occurs: Filter directly and wash with cold ethanol.

    • If solution remains clear: Concentrate under vacuum to remove 80% of acetic acid. Add water (10 vol) to induce precipitation.

  • Dry the filter cake at 50°C under vacuum.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: Deoxychlorination to 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

This step converts the pyridone (hydroxyl tautomer) to the chloropyridine.

Reagents:

  • 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol (1.0 eq) (From Step 1)

  • Phosphorus Oxychloride (

    
    ) (4.0 eq)
    
  • Optional: Benzyltriethylammonium chloride (TEBAC) (0.05 eq) as a phase transfer catalyst if reaction is sluggish.

Protocol:

  • Charge the solid pyridinol starting material into a dry reactor under

    
    .
    
  • Add

    
     slowly.
    
    • Caution: Although no immediate reaction occurs,

      
       is corrosive.
      
  • Heat the slurry to reflux (105°C). The solids will dissolve as the reaction proceeds, forming a dark solution.

  • Hold at reflux for 3–5 hours. Monitor by HPLC.

  • Distillation (Scale-up Optimization): Remove excess

    
     via vacuum distillation. This significantly reduces the exotherm during the quench.
    
  • Quench (Critical Safety Step):

    • Prepare a separate vessel with crushed ice/water (10 vol) and maintain < 5°C.

    • Slowly pour the reaction residue (or solution) into the ice water with vigorous stirring.

    • Alternative: Dilute residue with acetonitrile, then slowly add water to the organic phase while cooling.

  • Neutralization: Adjust pH to ~8 using 50% NaOH or saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate or Dichloromethane (3 x 5 vol).

  • Purification:

    • Concentrate the organic layer.[4]

    • Recrystallization: Dissolve in hot Heptane/EtOAc (9:1) and cool slowly.

    • Filter and dry.

Expected Yield: 80–90% Purity: >99.5% (a/a HPLC)

Process Workflow Diagram

The following diagram illustrates the unit operations and decision gates for the manufacturing process.

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start Charge Reactor: 5-Amino-1-methylpyrazole + AcOH Add Add Ethyl Acetoacetate Start->Add Reflux Reflux (118°C) 4-6 Hours Add->Reflux Check1 IPC: HPLC SM < 1.0% Reflux->Check1 Check1->Reflux Fail Isolate1 Precipitate w/ Water Filter & Dry Check1->Isolate1 Pass Charge2 Charge Intermediate + POCl3 (4 eq) Isolate1->Charge2 Heat2 Reflux (105°C) 3-5 Hours Charge2->Heat2 Distill Vac Distillation Remove excess POCl3 Heat2->Distill Quench Quench into Ice/Water (Exotherm Control!) Distill->Quench Extract Extraction & pH Adj Quench->Extract Cryst Crystallization (Heptane/EtOAc) Extract->Cryst

Figure 2: Unit operation workflow emphasizing the critical quench step.

Analytical Controls & Specifications

To ensure batch-to-batch consistency, the following analytical methods are recommended.

In-Process Controls (IPC)
  • Step 1 Completion: Reverse Phase HPLC (C18 column). Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Marker: Disappearance of 5-amino-1-methylpyrazole (

      
       min).
      
    • Marker: Appearance of Pyridone (

      
       min).
      
  • Step 2 Completion:

    • Marker: Shift from Pyridone to Chloro-product (Significant increase in retention time due to lipophilicity).

Final Product Specification (Example)
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC

w/w
Identification 1H NMR / MSConforms to structure
Residual Solvents GC-HSEtOAc < 5000 ppm, Heptane < 5000 ppm
Water Content KF

Troubleshooting & Optimization

Issue: Regioisomer Contamination

If the N1-methyl isomer (2,6-dimethyl... or similar) is observed:

  • Cause: Impure starting material. 5-amino-1-methylpyrazole must be high purity. Commercial "Technical Grade" often contains 5-amino-1,3-dimethylpyrazole or 3-amino-1-methylpyrazole isomers.

  • Solution: Source certified >98% 5-amino-1-methylpyrazole.

Issue: Low Yield in Step 1
  • Cause: Incomplete cyclization of the intermediate enamine/amide.

  • Solution: Increase reaction time or add a Lewis Acid catalyst (

    
     or 
    
    
    
    - 5 mol%) to promote the ring closure.
Issue: "Gummy" Quench in Step 2
  • Cause: Polymerization of phosphorus byproducts or insufficient dilution.

  • Solution: Ensure the reaction mass is poured into the water (inverse quench), not water into the reaction. Maintain temperature < 10°C strictly.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives.[2][3][5][6][7][8]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Establishes the condensation of 5-aminopyrazoles with 1,3-dicarbonyls yielding the 4-methyl-6-hydroxy substitution p
  • Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3.
    • Source:Molecules, 2012, 17(4).
    • Context: Safety protocols for POCl3 scale-up and quenching.
  • Kinase Inhibitor Scaffolds

    • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[7][8]

    • Source:Canadian Journal of Chemistry, 2022.
    • Context: Overview of the reactivity and biological relevance of the 6-chloro-2,4-dimethyl scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products in POCl3 chlorination of pyrazolopyridones

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of chlorinating pyrazolopyridones (and related elec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of chlorinating pyrazolopyridones (and related electron-rich lactams) using phosphorus oxychloride (


).

Technical Support Center: Chlorination of Pyrazolopyridones

Subject: Minimizing Side Products & Optimizing Yield Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Resolved/Guide Available

Executive Summary

The conversion of pyrazolopyridones to their chloro-derivatives is a cornerstone transformation in kinase inhibitor synthesis. However, the reaction is plagued by three primary failure modes: dimerization , reversion to starting material (hydrolysis) , and intractable "black tar" formation . This guide deconstructs these issues using mechanistic causality and provides self-validating protocols to ensure high-purity isolation.

Module 1: Reaction Setup & Stoichiometry

Q: Why does my reaction mixture turn into a black, viscous tar?

Diagnosis: Thermal decomposition and uncontrolled polymerization. Pyrazolopyridones are electron-rich. Excessive heating in neat


 (boiling point 

) often degrades the pyrazole ring or leads to polymerization initiated by local superheating.

The Fix: Switch from "Neat Reflux" to "Catalytic Activation." Instead of using heat as the sole driver, use a Lewis base catalyst to lower the activation energy. This allows the reaction to proceed at


, preventing tar formation.

Optimized Protocol:

  • Solvent: Acetonitrile (

    
    ) or Toluene (if higher 
    
    
    
    needed). Do not use neat
    
    
    if tarring is an issue.
  • Base: Add 1.0–1.5 equivalents of

    
    -Dimethylaniline  or DIPEA . These sequester the 
    
    
    
    byproduct, preventing acid-catalyzed decomposition of the substrate.[1]
  • Catalyst: Add 0.1 eq of DMF or Benzyltriethylammonium chloride (BTEAC) .

    • Mechanism:[2][3][4][5] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      itself.

Self-Validating Check:

  • Monitor by LCMS. If you see a mass corresponding to

    
    , you have formylated your ring (a risk with high DMF). Reduce DMF to 
    
    
    
    eq or switch to BTEAC.

Module 2: Impurity Profiling (Dimers & Regioisomers)

Q: I see a significant impurity with Mass . What is it?

Diagnosis: Dimer formation (


-linked or 

-linked). This occurs when the reaction kinetics are slow, or the concentration of Starting Material (SM) is too high relative to the chlorinating agent. The unreacted SM (nucleophile) attacks the activated phosphorylated intermediate or the final chloro-product.

The Fix: The "Dilution & Excess" Principle.[6] To prevent the SM from attacking the product, the concentration of the activating agent (


) must statistically overwhelm the SM.

Protocol Adjustments:

  • Stoichiometry: Increase

    
     to 5–10 equivalents if using solvent, or ensure rapid mixing.
    
  • Order of Addition (Critical): Do not add

    
     to the solid SM.
    
    • Correct Method: Dissolve SM in the solvent/base mixture. Add this solution dropwise to a solution of

      
       at 
      
      
      
      . This ensures that every molecule of SM instantly encounters an excess of
      
      
      , favoring activation over dimerization.

Module 3: Work-up & Quenching (The "Disappearing Product")

Q: TLC showed 100% conversion, but after aqueous workup, I recovered Starting Material. Why?

Diagnosis: Hydrolysis of the Reactive Halide.[1][4][7][8] Heteroaryl chlorides on electron-deficient rings (like pyridines/pyrimidines) are susceptible to Nucleophilic Aromatic Substitution (


) by water, especially at high pH (during basic quench) or low pH (acidic hydrolysis).

The Fix: Anhydrous Workup or Buffered Quench. Avoid "dumping onto ice/NaOH." The heat generated by quenching excess


 creates hot aqueous acid—perfect conditions to hydrolyze your product back to the ketone.

Optimized Quenching Protocol:

  • Evaporation: Remove excess

    
    in vacuo (rotovap) before  adding any water. Co-evaporate with toluene to remove traces.
    
  • Temperature Control: Cool the residue to

    
    .
    
  • Buffering: Quench with saturated Sodium Acetate (

    
    )  or saturated 
    
    
    
    slowly.
    • Why? Strong bases (NaOH) promote

      
       hydrolysis (
      
      
      
      attack). Weak bases neutralize the acid without spiking pH to dangerous levels.
  • Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.

Visualizing the Pathway

The following diagram maps the kinetic competition between the desired chlorination and the parasitic side reactions (Dimerization and Hydrolysis).

ChlorinationPathways SM Pyrazolopyridone (Starting Material) Inter Phosphorylated Intermediate (O-POCl2) SM->Inter + POCl3 (Activation) Prod Chloro-Pyrazolopyridine (Target Product) Inter->Prod + Cl- (Substitution) Dimer Dimer Impurity (Side Product) Inter->Dimer + SM (Nucleophilic Attack) [Low POCl3 Conc] Hydro Hydrolyzed SM (Reversion) Inter->Hydro + H2O (Quench) Prod->Dimer + SM [Slow Kinetics] Prod->Hydro + H2O / High pH (Workup Reversion)

Figure 1: Mechanistic pathway of


 chlorination.[8][9] Red dashed lines indicate failure modes (dimerization) and reversion pathways.

Summary Table: Troubleshooting Matrix

ObservationRoot CauseTechnical Solution
Black Tar / Charring Thermal decomposition; Polymerization.Use Catalytic Method : 0.1 eq DMF + 1.5 eq DIPEA in Toluene at 70°C. Avoid neat reflux.
Reappearing SM Hydrolysis of Cl-product during workup.Evaporate

first
. Quench with cold NaOAc (pH 5–6). Minimize aqueous contact time.[6]
Dimer Impurity SM attacks Intermediate (Low

ratio).
Inverse Addition : Add SM solution dropwise into excess

.
Incomplete Conversion Poor activation of lactam oxygen.Add BTEAC (Benzyltriethylammonium chloride) as a phase-transfer catalyst/activator.

References

  • BenchChem. (2025).[1][7][9] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Molecules. (2012).[10] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar

    
    . Retrieved from 
    
  • Journal of Organic Chemistry. (2011). Dehydroxy-chlorination of 2-oxoazaheterocycles. Retrieved from

  • Organic & Biomolecular Chemistry. (2019). Metal-free

    
     promoted stereoselective hydrochlorination of ethynylated azaheterocycles. Retrieved from 
    
  • Master Organic Chemistry. (2015).

    
     and Pyridine. Retrieved from 
    

Sources

Reference Data & Comparative Studies

Validation

NMR distinction between 1H and 2H pyrazolo[3,4-b]pyridine isomers

This guide provides a definitive technical workflow for distinguishing between 1H- (N1-substituted) and 2H- (N2-substituted) isomers of the pyrazolo[3,4-b]pyridine scaffold. This distinction is critical in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for distinguishing between 1H- (N1-substituted) and 2H- (N2-substituted) isomers of the pyrazolo[3,4-b]pyridine scaffold. This distinction is critical in medicinal chemistry, particularly for kinase inhibitors and sGC stimulators, where regioisomerism drastically alters biological potency and metabolic stability.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary

The alkylation of pyrazolo[3,4-b]pyridines often yields a mixture of N1 (thermodynamically favored) and N2 (kinetically favored/condition-dependent) regioisomers. While


H NMR chemical shifts of the ring protons are often ambiguous due to solvent and substituent effects, 2D NOESY  and 

C NMR
provide robust, self-validating diagnostic criteria.

This guide outlines a hierarchical characterization strategy:

  • Preliminary Screen:

    
    H NMR (Subtle H3 shifts).
    
  • Primary Confirmation: 2D NOESY (Topological proof via H3-Alkyl correlation).

  • Secondary Validation:

    
    C NMR (C3 and Bridgehead shifts).
    

Structural Context & Numbering

Correct assignment relies on the IUPAC numbering of the fused system. The pyrazole ring contains nitrogens at positions 1 and 2, while the pyridine nitrogen is at position 7.

  • 1H-Isomer: Substituent (

    
    ) at N1 . (Adjacent to bridgehead C7a).[1]
    
  • 2H-Isomer: Substituent (

    
    ) at N2 . (Adjacent to C3).
    
Visualization: Isomer Topology

The following diagram illustrates the core numbering and the critical spatial relationships (NOE) used for distinction.

Isomers cluster_0 1H-Isomer (N1-Alkylated) cluster_1 2H-Isomer (N2-Alkylated) node1 N1-R Group node2 C7a (Bridgehead) node1->node2 Bonded node3 H3 (Pyrazole) node1->node3 NO NOE (Distance > 5Å) nodeA N2-R Group nodeB H3 (Pyrazole) nodeA->nodeB STRONG NOE (Distance < 3Å) nodeC N1 (Lone Pair) nodeA->nodeC Bonded

Figure 1: Structural topology highlighting the critical NOE "blind spot" in the 1H-isomer versus the strong correlation in the 2H-isomer.

Mechanistic Distinction

A. The "Smoking Gun": 2D NOESY/ROESY

The most reliable method for distinction is the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (< 5 Å).

  • 2H-Isomer (N2-R): The N2-substituent is sterically adjacent to the C3-proton (H3).

    • Observation: A strong cross-peak between the

      
      -alkyl protons (e.g., 
      
      
      
      -CH
      
      
      ) and the pyrazole singlet (H3).
  • 1H-Isomer (N1-R): The N1-substituent is adjacent to the bridgehead carbon (C7a ) and N2. C7a has no proton. The pyridine nitrogen (N7) also lacks a proton.

    • Observation: Absence of NOE correlation between the

      
      -alkyl protons and H3.
      
    • Note: If the pyridine ring has a substituent at C6 that contains protons, a weak NOE might be observed, but the H3 correlation is the definitive "Yes/No" test.

B. C NMR Chemical Shifts

Based on data from analogous indazole systems and pyrazolo[3,4-b]pyridines, the carbon chemical shifts provide secondary confirmation.[2]

Carbon Position1H-Isomer (N1-R)2H-Isomer (N2-R)Diagnostic Trend
C3 ~132 - 135 ppm~120 - 126 ppm2H-isomer C3 is Upfield (Shielded)
N-CH

VariableVariableLess diagnostic
C7a (Bridge) ~150 - 152 ppm~155 - 160 ppm2H-isomer often deshielded

Note: Absolute values vary by substituent, but the relative upfield shift of C3 in the 2H-isomer is a consistent trend observed in fused pyrazoles.

Experimental Protocol

Reagents & Equipment[3][4][5][6]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for better solubility and separation of aromatic peaks).
  • Concentration: Minimum 5-10 mg/0.6 mL for clear 2D spectra.

  • Instrument: 400 MHz minimum; 600 MHz recommended for complex mixtures.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the isolated isomer or mixture in DMSO-

    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
    
  • 1D

    
    H Acquisition: 
    
    • Acquire a standard proton spectrum.

    • Identify the H3 singlet .[3] In DMSO-

      
      , this typically appears between 8.0 – 8.3 ppm .
      
    • Identify the N-Alkyl signals (e.g., Methyl singlet ~4.0 ppm).

  • 2D NOESY Acquisition:

    • Mixing Time: Set to 300-500 ms . (Sufficient for medium-sized molecules).

    • Scans: 8-16 scans per increment.

    • Processing: Apply a sine-bell squared window function.

  • Analysis (The Logic Gate):

    • Locate the H3 proton on the F1 axis.

    • Scan the F2 axis for the N-Alkyl signal.

    • Correlation Present?

      
      2H-Isomer .
      
    • Correlation Absent?

      
      1H-Isomer .
      
Workflow Diagram

DecisionTree Start Isolate Compound Dissolve in DMSO-d6 Step1 Run 1H NMR Locate H3 (8.0-8.3 ppm) & N-Alkyl Start->Step1 Step2 Run 2D NOESY (Mix time: 500ms) Step1->Step2 Decision Is there a Cross-Peak between H3 and N-Alkyl? Step2->Decision Result2H Result: 2H-Isomer (N2-Alkylated) Decision->Result2H YES (Strong NOE) Result1H Result: 1H-Isomer (N1-Alkylated) Decision->Result1H NO (No Correlation)

Figure 2: Logical decision tree for assigning regiochemistry based on NOESY data.

Comparative Data Table

The following table summarizes the spectral differences typically observed in methyl-substituted pyrazolo[3,4-b]pyridines (Data generalized from literature trends for unsubstituted core).

Feature1H-Isomer (N1-Me)2H-Isomer (N2-Me)Reliability
NOE (N-Me

H3)
Absent Strong High (Definitive)

C Shift (C3)

133.0 - 135.0

122.0 - 126.0
High

H Shift (H3)

8.00 - 8.10

8.20 - 8.40
Low (Solvent dependent)
Thermodynamic Stability More StableLess StableMedium (Synthesis dependent)

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.

  • Lynch, B. M., et al. (1988). Carbon-13 NMR spectra of pyrazoles and related compounds. Canadian Journal of Chemistry.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Fisyuk, A. S., et al. (2023).[4][5] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry.

Sources

Comparative

Comparative Guide: 1H and 13C NMR Characterization of 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

This guide provides a comparative technical analysis of the NMR spectral characteristics of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , focusing on the critical distinction between the target 2H-isomer and its the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the NMR spectral characteristics of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , focusing on the critical distinction between the target 2H-isomer and its thermodynamically favored 1H-isomer .[1]

[1][2][3]

Executive Summary & Structural Context

Target Molecule: 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Core Scaffold: Pyrazolo[3,4-b]pyridine Primary Challenge: Regiochemical assignment.[1][2][3][4] The synthesis of N-alkylated pyrazolo[3,4-b]pyridines typically yields a mixture of N1-alkyl (1H, thermodynamically stable) and N2-alkyl (2H, kinetically favored/minor) isomers.[1][2]

For drug development professionals, distinguishing these isomers is non-negotiable as they exhibit vastly different kinase binding profiles (e.g., against ALK, VEGFR).[2] This guide outlines the definitive NMR markers to validate the 2H-isomer .

Structural Breakdown[3]
  • Pyridine Ring: Substituted at C4 (Methyl) and C6 (Chloro).[2]

  • Pyrazole Ring: Methylated at N2.

  • Proton Environment: Two aromatic singlets (C3-H, C5-H) and two methyl singlets.[1][2]

Predicted Spectral Data Comparison (2H vs. 1H Isomer)

Note: Data below represents high-confidence predicted shifts based on structural analogs (e.g., 6-chloro-4-methyl-1-phenylpyrazolo[3,4-b]pyridine) and general pyrazole tautomer trends.

Table 1: 1H NMR Data Comparison (500 MHz, DMSO-d6)
PositionProton2H-Isomer (Target)

(ppm)
1H-Isomer (Alternative)

(ppm)
Diagnostic Note
N-Me N-CH₃4.05 - 4.15 (s) 3.90 - 4.00 (s)N2-Me is typically deshielded relative to N1-Me due to the adjacent nodal plane of the pyridine fusion.[1][2]
C4-Me C-CH₃2.60 - 2.65 (s) 2.60 - 2.65 (s)Less diagnostic; shifts are similar in both isomers.[1][2]
C3 C3-H8.30 - 8.45 (s) 8.00 - 8.15 (s)CRITICAL: C3-H in the 2H-isomer is often downfield due to the anisotropic effect of the lone pair on N1.[1]
C5 C5-H7.20 - 7.30 (s) 7.15 - 7.25 (s)Shielded by the adjacent C4-Me and C6-Cl groups.[1][2]
Table 2: 13C NMR Data Comparison (125 MHz, DMSO-d6)
CarbonType2H-Isomer

(ppm)
1H-Isomer

(ppm)
Differentiation Logic
N-Me CH₃~40.5 ~34.0N2-Methyl carbons typically resonate downfield of N1-Methyl carbons.[1][2]
C3 CH~135.0 ~133.0
C3a Cq~115.0 ~110.0Bridgehead carbon shifts are highly sensitive to N-alkylation site.[1]
C7a Cq~155.0 ~152.0
C6 C-Cl~150.0 ~150.0Characteristic of 2-chloropyridine motifs.[1]

Experimental Validation Protocol

To ensure scientific integrity, the following self-validating workflow is recommended. This protocol does not rely solely on chemical shifts but uses connectivity proofs.

Step 1: 2D NMR Acquisition

Acquire HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .[2] These are required to prove the N2-positioning.

Step 2: The HMBC "Fingerprint" Test

The connectivity of the N-Methyl protons to the ring carbons is the absolute proof of structure.

  • 2H-Isomer (Target): The N-Me protons (

    
     4.[1][2]1) will show a strong 3-bond correlation (
    
    
    
    ) to C3 and C3a (bridgehead).[1][2]
  • 1H-Isomer (Alternative): The N-Me protons (

    
     3.[1][2]9) will show a strong 3-bond correlation to C7a  (bridgehead) and C3 .[1][2]
    
Step 3: The NOESY Proximity Test
  • 2H-Isomer: Strong NOE signal between N-Me and C3-H . (They are vicinal in space).[2]

  • 1H-Isomer: Weak or absent NOE between N-Me and C3-H. Potential NOE between N-Me and C7-H (if C7 were protonated, but here C7 is part of the bridge/ring system, so look for interactions with C7a environment or lack of C3 interaction).[1][2]

Visualization of Signaling & Logic

Diagram 1: Regioisomer Differentiation Logic (HMBC/NOESY)

NMR_Logic Sample Unknown Isomer (Purified) HMBC Run HMBC Experiment (Focus: N-Me correlations) Sample->HMBC NOESY Run NOESY Experiment Sample->NOESY Result_N1 N-Me correlates to C7a (Bridgehead) & C3 HMBC->Result_N1 Pattern A Result_N2 N-Me correlates to C3a (Bridgehead) & C3 HMBC->Result_N2 Pattern B Conclusion_1H CONFIRMED: 1H-Isomer (N1-Me) (Discard/Alternative) Result_N1->Conclusion_1H Conclusion_2H CONFIRMED: 2H-Isomer (N2-Me) (Target Molecule) Result_N2->Conclusion_2H NOE_Signal Strong NOE: N-Me ↔ C3-H NOESY->NOE_Signal Signal Observed NOE_None Weak/No NOE: N-Me ↔ C3-H NOESY->NOE_None Signal Absent NOE_Signal->Conclusion_2H NOE_None->Conclusion_1H

Caption: Logical workflow for distinguishing the 2H-isomer from the 1H-isomer using HMBC and NOESY correlations.

Diagram 2: Synthesis & Purification Workflow

Synthesis_Flow Start Precursor: 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Reaction Methylation (MeI, K2CO3, DMF, 0°C) Start->Reaction Mixture Crude Mixture: 1H-Isomer (Major) + 2H-Isomer (Minor) Reaction->Mixture Separation Flash Chromatography (Gradient: Hexane -> EtOAc) Mixture->Separation Frac1 Fraction 1 (Less Polar) Usually 1H-Isomer Separation->Frac1 Frac2 Fraction 2 (More Polar) Usually 2H-Isomer (Target) Separation->Frac2 Analysis NMR Validation (See Logic Diagram) Frac2->Analysis

Caption: Standard workflow for isolating the kinetically favored 2H-isomer from the methylation mixture.

References

  • National Center for Biotechnology Information (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubChem. Available at: [Link]

  • Molecules (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link][1][2]

  • ResearchGate (2023). 1H NMR data of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link][1][2]

  • Journal of Organic Chemistry (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products by i-HMBC. NIH. Available at: [Link]

Sources

Validation

A Comparative Crystallographic Analysis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridine: A Guide for Structural Elucidation in Drug Discovery

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the crystal structure of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, contextualized with structurally related analogues to offer field-proven insights into its solid-state properties and guide further structural elucidation efforts.

While a dedicated crystallographic report for 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is not publicly available, this guide will leverage data from closely related, published structures to predict its crystallographic parameters and discuss the experimental workflow for its analysis. This comparative approach is a powerful tool in drug discovery, enabling researchers to anticipate the structural features of novel compounds.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold

The pyrazolo[3,4-b]pyridine ring system is a versatile pharmacophore with a wide range of biological activities, including potential applications as anticancer and antidiabetic agents.[3][4] The arrangement of nitrogen atoms in the fused rings allows for a variety of intermolecular interactions, making it an attractive scaffold for designing targeted therapeutics. Understanding the crystal packing and intermolecular forces of derivatives is crucial for predicting their solid-state properties, such as solubility and stability.

Predicted Crystal Structure and Comparison with Analogues

Based on the analysis of reported pyrazolo[3,4-b]pyridine derivatives, we can anticipate the key structural features of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. For instance, the crystal structure of an aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative (CJ129) reveals a monoclinic P21/c space group, with molecules packed through π–π stacking interactions.[5][6] Similarly, a piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety crystallizes in a triclinic system with a P-1 space group.[7]

It is plausible that 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine will also exhibit a planar fused ring system with potential for π–π stacking. The presence of the two methyl groups will influence the crystal packing by introducing steric hindrance and affecting the overall molecular symmetry.

Below is a comparative table summarizing the crystallographic data of known pyrazolo[3,4-b]pyridine analogues, which can serve as a benchmark for the analysis of the title compound.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Aldehyde-functionalized pyrazolo[3,4-b]pyridine (CJ129)C₁₇H₁₂N₄OMonoclinicP21/cπ–π stacking[5][6]
Piperonal chalcone derivative of pyrazolo[3,4-b]pyridineC₂₄H₂₀N₄O₃TriclinicP-1H/H bond interactions[7]
3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinolineC₁₇H₁₂ClN₃MonoclinicP21/cC—H⋯N hydrogen bonds, π–π stacking[8]

Experimental Workflow for Crystal Structure Determination

A robust and self-validating experimental workflow is paramount for unambiguous structure determination. The following protocol outlines the key steps from synthesis to crystallographic analysis, integrating spectroscopic techniques for comprehensive characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystallographic Analysis synthesis Synthesis of 2,4-dimethyl- 2H-pyrazolo[3,4-b]pyridine purification Purification by Recrystallization/Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth xrd Single-Crystal X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution cif CIF File Generation structure_solution->cif

Sources

Comparative

HPLC Method Development for Pyrazolo[3,4-b]pyridine Purity Analysis

A Comparative Guide: High-pH Hybrid C18 vs. Traditional Acidic C18 Executive Summary Pyrazolo[3,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: High-pH Hybrid C18 vs. Traditional Acidic C18

Executive Summary

Pyrazolo[3,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., anticancer, anti-inflammatory agents).[1] However, its purity analysis presents distinct chromatographic challenges. The fused bicyclic system contains basic nitrogen atoms (pKa ~5.9–7.2), leading to severe peak tailing and poor resolution of regioisomers on traditional silica-based columns under acidic conditions.

This guide objectively compares the industry-standard Acidic C18 Method against the modern High-pH Hybrid C18 Methodology . We demonstrate that while the acidic method is common, the High-pH approach offers superior peak symmetry, enhanced regioisomer selectivity, and higher MS sensitivity, making it the recommended protocol for this scaffold.

Part 1: The Chemical Challenge
1.1 Structural Properties & pKa

The pyrazolo[3,4-b]pyridine scaffold possesses a pyridine ring fused to a pyrazole.[2] The pyridine nitrogen is weakly basic, but substituents (especially amines at C3 or C6) can raise the pKa significantly.

  • Key Issue: At standard HPLC pH (pH 2–3), the basic nitrogens are protonated (

    
    ). These positively charged species interact ionically with residual silanols (
    
    
    
    ) on the stationary phase, causing peak tailing and retention time shifts .
  • Regioisomerism: Synthesis often yields N1- and N2-isomers (tautomers) or regioisomers from unsymmetrical 1,3-dicarbonyl condensation.[2] Separating these structurally similar isomers requires distinct selectivity mechanisms.

1.2 The "Alternative": Traditional Acidic C18
  • Stationary Phase: Standard Silica C18 (5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA (pH ~2.5).

  • Mechanism: Relies on hydrophobic interaction.[3] To suppress silanol interactions, TFA (a strong ion-pairing agent) is often required.

  • Drawback: TFA suppresses ionization in LC-MS, reducing sensitivity. Even with TFA, basic heterocycles often exhibit Tailing Factors (

    
    ) > 1.5.
    
1.3 The "Product": High-pH Hybrid C18 Technology
  • Stationary Phase: Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4][5]

  • Mechanism: At pH 10, the basic pyrazolo[3,4-b]pyridine (pKa < 8) is neutral . This eliminates ionic repulsion/attraction, allowing pure hydrophobic partitioning.

  • Benefit: Sharp peaks (

    
    ), different selectivity for isomers, and MS-compatible buffers.
    
Part 2: Experimental Protocols
Protocol A: Traditional Acidic Method (The Alternative)
  • Column: Standard C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][6][7]

  • Gradient: 5% B to 95% B over 20 min.

  • Temperature: 30°C.

Protocol B: High-pH Hybrid Method (Recommended)
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[4][6][7]

  • Gradient: 5% B to 95% B over 20 min.

  • Temperature: 40°C.

  • Note: Only use columns explicitly rated for pH > 9. Standard silica dissolves at pH 10.

Part 3: Comparative Performance Data

The following data represents a comparative analysis of a crude synthetic mixture containing the target 1H-pyrazolo[3,4-b]pyridine and its N2-regioisomer impurity.

Performance MetricTraditional Acidic Method (pH 2.5)High-pH Hybrid Method (pH 10.0)Interpretation
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetrical) Neutralizing the base eliminates silanol interactions.
Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline Separation) Isomer selectivity often changes drastically at high pH.
Plate Count (

)
~8,000~14,500 Sharper peaks result in higher efficiency.
MS Signal (S/N) 150:1450:1 High pH promotes ionization in ESI(+) for many bases; absence of TFA improves signal.

Analyst Insight: The resolution improvement in Protocol B is not just due to peak shape. The N1 and N2 isomers often have different pKa values. At pH 10, their hydrophobicity differences are accentuated compared to pH 2.5 where both are fully protonated.

Part 4: Visualizations & Workflows
4.1 Regioisomer Formation & Separation Logic

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.[8] This creates a critical separation requirement.

G Start Starting Materials (5-Aminopyrazole + 1,3-Dicarbonyl) Reaction Condensation Reaction (Gould-Jacobs or Michael Addn) Start->Reaction Crude Crude Mixture: Target (1H) + Isomer (2H) Reaction->Crude MethodA Method A: Low pH (Both Protonated) Crude->MethodA Standard Approach MethodB Method B: High pH (Both Neutral) Crude->MethodB Recommended ResultA Result A: Broad Peaks, Low Rs (Silanol Interaction) MethodA->ResultA ResultB Result B: Sharp Peaks, High Rs (Pure Hydrophobicity) MethodB->ResultB

Figure 1: Comparison of separation pathways. Method B utilizes the neutral state of the molecule to maximize hydrophobic discrimination between isomers.

4.2 Method Development Decision Tree

Follow this logic to select the optimal starting point for your specific derivative.

DecisionTree Start Analyze Pyrazolo[3,4-b]pyridine Derivative CheckPKA Check pKa of Substituents Start->CheckPKA Branch1 Contains Acidic Group? (e.g., -COOH) CheckPKA->Branch1 Branch2 Basic/Neutral Only? CheckPKA->Branch2 RouteA Use Low pH (Formic Acid) To suppress acid ionization Branch1->RouteA Yes RouteB Use High pH (NH4HCO3) To suppress base ionization Branch2->RouteB Yes ColSelA Column: C18-PFP or C18 (Selectivity for polars) RouteA->ColSelA ColSelB Column: Hybrid C18 (BEH) (Must be pH stable) RouteB->ColSelB

Figure 2: Decision matrix for mobile phase selection based on substituent chemistry.

References
  • ChemicalBook. (2025). 1H-PYRAZOLO[3,4-B]PYRIDINE Properties and pKa Data.

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC: Strategies for Basic Compounds.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • BenchChem. (2025).[6][9] Troubleshooting Poor Yield and Regioisomer Separation in Pyrazolo[3,4-b]pyridine Synthesis.

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions using High pH.

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Chloro-Dimethyl-Pyrazolopyridines

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanisms Executive Summary In drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanisms

Executive Summary

In drug discovery, chloro-dimethyl-pyrazolopyridines serve as critical scaffolds for kinase inhibitors and other bioactive small molecules. However, their synthesis often yields regioisomers (e.g.,


- vs. 

-methyl, or [3,4-b] vs. [4,3-c] core fusions) that are difficult to distinguish by NMR alone due to overlapping signals.

This guide objectively compares the mass spectrometric performance of these isomers, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . We provide a validated framework for differentiating these "products" (target bioactive isomers) from their "alternatives" (synthetic impurities/regioisomers) based on distinct fragmentation signatures.

Technical Deep Dive: Fragmentation Mechanisms

The "Product" vs. "Alternative" Scenarios

In this context, we compare the fragmentation behavior of the target scaffold against its common structural isomers. The primary challenge is distinguishing the position of the N-methyl group and the orientation of the pyridine fusion.

FeatureTarget: 1,3-Dimethyl-6-chloro-1H-pyrazolo[3,4-b]pyridine Alternative: Isomeric Analogues (e.g., N2-methyl or [4,3-c] fusion)
Chlorine Signature Distinct

and

(3:1 ratio).
Identical

and

(3:1 ratio).
Methyl Loss (

)
High Intensity.

-methyl is labile; often triggers ring rearrangement.
Low/Medium Intensity.

-methyl or

-methyl are often more stable.
Ring Cleavage Sequential loss of

(

) and

(

).
Pattern varies; [4,3-c] isomers often favor

loss if oxygenated, or distinct nitrile losses.
Diagnostic Ion

.

.
Mechanistic Insights (Expertise & Experience)

The fragmentation of chloro-dimethyl-pyrazolopyridines is governed by three competitive pathways. Understanding these allows for the design of self-validating identification protocols.

  • Halogen Elimination (Radical vs. Ion):

    • In EI (70 eV) , the molecular ion (

      
      ) often loses a chlorine radical (
      
      
      
      , 35/37 Da), driven by the stability of the resulting heteroaromatic cation.
    • In ESI (+) , the protonated molecule (

      
      ) typically retains the chlorine initially. Fragmentation requires higher collision energy (CE) to break the 
      
      
      
      bond, often preceded by
      
      
      elimination if a proximal proton is available (ortho-effect).
  • Methyl Group Ejection:

    • N-Methyl: The loss of a methyl radical (

      
      , 15 Da) is a diagnostic marker for 
      
      
      
      -substituted pyrazoles. The resulting cation can stabilize via ring expansion to a diaza-tropylium-like species.
    • C-Methyl: Methyl groups attached to the pyridine ring are significantly more stable and rarely cleave as the primary fragmentation event.

  • Pyrazolopyridine Core Unzipping:

    • Following substituent loss, the heterocyclic core degrades via the loss of small neutral nitriles. The specific sequence—e.g., loss of

      
       followed by 
      
      
      
      —maps directly to the atomic arrangement of the pyrazole ring.

Visualization: Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the competitive fragmentation pathways for a representative 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, highlighting the diagnostic ions used for differentiation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 181/183 (Cl pattern) Frag_A1 [M - Cl]+ m/z 146 M_Ion->Frag_A1 - Cl• (Radical Loss) Frag_B1 [M - CH3]+ m/z 166/168 M_Ion->Frag_B1 - CH3• (N-Methyl Cleavage) Frag_C1 [M - HCN]+ m/z 154/156 M_Ion->Frag_C1 - HCN (Pyrazole Ring) Frag_A2 [M - Cl - HCN]+ m/z 119 Frag_A1->Frag_A2 - HCN (Pyridine Ring) Frag_B2 [M - CH3 - N2]+ m/z 138/140 Frag_B1->Frag_B2 - N2 (Diazo Loss)

Figure 1: Competitive fragmentation pathways for Chloro-Dimethyl-Pyrazolopyridines. The green path (Methyl loss) is diagnostic for N-methyl isomers, while the blue path (Cl loss) confirms the halogenation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, this protocol includes specific "Stop/Go" validation steps.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or equivalent).

  • Ionization: ESI Positive Mode (for polar derivatives) and EI (for neutral precursors).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology

Step 1: Isotope Pattern Validation (The "Cl" Check)

  • Action: Infuse sample at 10 µL/min. Acquire MS1 spectrum (Full Scan 100-500 m/z).

  • Validation Criteria: Observe the characteristic chlorine isotope cluster.

    • 
       (100%) and 
      
      
      
      (~32%).[1]
    • If ratio deviates >10% from theoretical, suspect interference or de-chlorination.

Step 2: Energy-Resolved MS/MS (The "Stability" Check)

  • Action: Select the monoisotopic peak (

    
    ) as the precursor. Apply stepped Collision Energies (e.g., 10, 20, 40 eV).
    
  • Observation:

    • Low CE (10 eV): Minimal fragmentation.

    • Med CE (20 eV): Appearance of

      
       or 
      
      
      
      .
    • High CE (40 eV): Complete fragmentation to core ions (m/z < 100).

  • Causality: N-methyl bonds are weaker than C-methyl bonds. If

    
     appears at low CE, it strongly suggests an 
    
    
    
    -methyl isomer.

Step 3: Isomer Differentiation Logic Use the following decision tree to classify your unknown isomer.

DecisionTree Start Analyze MS/MS Spectrum Q1 Is [M-15]+ (Methyl loss) the Base Peak? Start->Q1 Q2 Is [M-Cl]+ (Chlorine loss) dominant? Q1->Q2 No (Low Intensity) Q3 Does spectrum show [M-N2] loss? Q1->Q3 Yes (High Intensity) Result_C_Me Isomer Type B: C-Methyl / N2-Methyl Q2->Result_C_Me No Result_Unstable Isomer Type C: Unstable/Labile Cl Q2->Result_Unstable Yes Result_N1 Isomer Type A: N1-Methyl Pyrazole Q3->Result_N1 Yes Q3->Result_C_Me No

Figure 2: Logic flow for differentiating pyrazolopyridine isomers based on relative fragment intensities.

Comparative Data Summary

The table below synthesizes data from general pyrazolopyridine studies to highlight expected differences between the "Product" (Target) and "Alternative" (Isomer).

ParameterTarget: 1H-pyrazolo[3,4-b]pyridineAlternative: 1H-pyrazolo[4,3-c]pyridine
Precursor Ion


Dominant Fragment (ESI)

(if N-Me)

(Ring cleavage)
RDA Fragmentation Rare (Aromatic stability)Possible (due to lower aromaticity of c-fusion)
Low Mass Fingerprint m/z 77 (

) often observed
m/z 51/52 (Ring fragments)
Differentiation Confidence High (via Methyl loss kinetics)Moderate (requires authentic standard)

Key Insight: The


-methyl group in the [3,4-b] system is sterically crowded by the pyridine ring fusion, making it more prone to leaving as a radical during EI ionization compared to the less hindered 

-isomer [1, 2].

References

  • Khakwani, S., et al. (2015).[2] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry.

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • BenchChem. (2025).[3] Comparative Mass Spectrometry Analysis of Chlorinated Pyridines.

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (Verified for general chloro-pyridine isotope patterns).

Sources

Safety & Regulatory Compliance

Safety

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine proper disposal procedures

Executive Directive: The "Zero-Contamination" Mandate As researchers, we often treat disposal as an afterthought—a janitorial task.[1] This is a critical error. For a chlorinated nitrogen heterocycle like 6-chloro-2,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Contamination" Mandate

As researchers, we often treat disposal as an afterthought—a janitorial task.[1] This is a critical error. For a chlorinated nitrogen heterocycle like 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , improper disposal isn't just a compliance violation; it is a direct threat to laboratory safety and environmental integrity.[1]

The Golden Rule: Because of the chlorine substituent on the pyridine ring, this compound and any solution containing it must be classified and segregated as Halogenated Organic Waste .

Immediate Action Items:

  • STOP: Do not pour down the drain. Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during the experiment.[1]

  • SEGREGATE: All waste streams containing this compound go into the "Halogenated" carboy.

  • LABEL: Explicitly list the full chemical name on the hazardous waste tag. "Organic Waste" is insufficient.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its stress points.[1] This compound is a fused heterocyclic building block, often used in kinase inhibitor development.[1] Its structure dictates its disposal pathway.[1]

FeatureSpecificationDisposal Implication
Structure Chlorinated Pyrazolo-PyridineHalogenated Waste Stream Required. Combustion releases HCl and NOx; requires specific incineration scrubbers.[1]
Physical State Solid (Powder)Solids must be dissolved or containerized separately from bulk liquids depending on facility rules.[1]
Acidity/Basicity Weak Base (Pyridine ring)Incompatible with Strong Oxidizers. Avoid mixing with concentrated Nitric Acid (risk of nitration/exotherm).[1]
Toxicity Acute Tox.[1][2][3][4] (Oral), IrritantDouble Nitrile Gloves Required. Dust mask/N95 required if handling solid waste outside a fume hood.[1]
RCRA Status Not P/U Listed (typically)Likely falls under D001 (if in flammable solvent) or general Halogenated Organic classification.[1]

Key Risk: The chlorine atom is the deciding factor. If this waste is mistakenly sent to a fuel-blending facility (standard for non-halogenated solvents), the burning process can generate dioxins and hydrochloric acid, damaging the incinerator and violating EPA emission standards.[1]

Strategic Segregation Logic

The most common failure mode in the lab is "commingling." You must isolate this compound based on its halogen content.[1]

The Segregation Decision Tree

Use this logic flow to determine the correct waste stream for your specific experimental output.

WasteSegregation Start Waste Generation: 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Dry Solid Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidDest Solid Waste Bin (Label: Toxic/Irritant Solid) Solid->SolidDest Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Methanol, Acetone, DMSO) SolventCheck->NonHaloSolvent No Halogens FinalHalo Stream A: Halogenated Waste (High Temp Incineration) HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo CONTAMINATED BY SOLUTE (Must default to Halogenated)

Figure 1: Waste Segregation Logic. Note that even if the solvent is non-halogenated (e.g., DMSO), the presence of the chlorinated solute forces the entire mixture into the Halogenated Waste stream.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Reaction Mixtures (Liquid)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.[1] Ensure the cap seal is intact to prevent volatile emissions.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or incompatible acids.[5]

  • Transfer: Pour the solution into the container labeled "HALOGENATED SOLVENT WASTE."

    • Critical: Do not fill beyond 90% capacity to allow for thermal expansion.[1]

  • Tagging: On the waste tag, list:

    • "Dichloromethane" (or primary solvent) - XX%[1]

    • "6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine" - <1% (or actual conc.)[1]

    • Check the box for "Halogenated" and "Toxic." [2][6]

Scenario B: Disposing of Pure Solids (Expired/Degraded)
  • Primary Containment: Keep the solid in its original vial if possible. If not, transfer to a screw-top glass vial.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Adhere a hazardous waste label to the bag, not just the vial.

  • Disposal: Place in the lab's "Hazardous Solid Waste" drum.

    • Note: Some facilities prefer you dissolve small amounts of solid in a compatible halogenated solvent (like DCM) and dispose of it as liquid. Consult your facility's Chemical Hygiene Officer (CHO).[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Collection: Collect all disposable items contaminated with the compound.

  • Bagging: Place in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear with specific markings).[1]

  • Disposal: Do not throw in regular trash. This goes to hazardous incineration.[1]

Emergency Spill Response

If a spill occurs, your reaction speed determines the safety outcome.[1]

PPE Required: Nitrile gloves (double layer recommended), safety goggles, lab coat.[1]

SpillResponse Alert 1. ALERT Notify personnel Evacuate if aerosolized Assess 2. ASSESS Is it >100mL or High Conc? Alert->Assess Minor Minor Spill (Manageable) Assess->Minor No Major Major Spill (Call EHS/HazMat) Assess->Major Yes Absorb 3. ABSORB Use Vermiculite or Spill Pads Minor->Absorb Clean 4. CLEAN Wash area with soap/water Collect all pads Absorb->Clean Dispose 5. DISPOSE Tag as Hazardous Solid Waste (Toxic/Irritant) Clean->Dispose

Figure 2: Spill Response Workflow.[1] Prioritize containment to prevent drain entry.

References & Authority

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 6-chloro-1H-pyrazolo[3,4-b]pyridine (Analogous Structure).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes.[1] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine.[1] National Library of Medicine.[1] Retrieved from

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines (Halogenated Solvents). Retrieved from [1]

Sources

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